Norisoboldine
Description
Contextualization of Norisoboldine within Natural Product Chemistry
This compound's story begins in the realm of natural product chemistry, a field dedicated to the discovery and study of chemical compounds derived from natural sources.
This compound is a primary alkaloid constituent found in the dried root of Lindera aggregata (Sims) Kosterm, a plant belonging to the Lauraceae family. nih.govijbs.com The root of this plant, known as Radix Linderae or "Wuyao" in traditional Chinese medicine, is the principal source from which this compound is isolated. nih.govijbs.comnih.gov This herb is recognized for containing a variety of chemical components, including alkaloids, volatile oils, and sesquiterpene esters. ijbs.comspandidos-publications.com
Chemically, this compound is classified as an isoquinoline (B145761) alkaloid. nih.govsci-hub.senih.gov Isoquinoline alkaloids are a large and diverse group of naturally occurring nitrogen-containing compounds. sci-hub.senih.gov These compounds are derived from the amino acids tyrosine or phenylalanine and are known for their wide range of structural diversity and significant biological activities. nih.gov Many well-known compounds, such as morphine and berberine (B55584), also belong to this class, highlighting the therapeutic potential often found within this group of natural products. nih.gov
Origin from Radix Linderae (Lindera aggregata)
Historical and Traditional Medicinal Applications
Radix Linderae has a long history of use in traditional Chinese medicine. nih.govtcmwiki.com It is traditionally considered to have pungent and warm properties and is believed to influence the lung, spleen, kidney, and bladder meridians. tcmwiki.comtmrjournals.com Its traditional applications include warming the kidney, activating Qi to relieve pain, and dispersing cold. tcmwiki.comtmrjournals.com It has been historically used for conditions such as chest and abdominal pain, frequent urination, and dysmenorrhea. nih.govtcmwiki.comtmrjournals.com The therapeutic effects of Radix Linderae are largely attributed to its alkaloid content, with this compound being a major active component. researchgate.net
Overview of Contemporary Research Trends and Significance
Modern scientific research has begun to investigate the pharmacological properties of this compound, revealing its potential in several therapeutic areas. A significant portion of the research has focused on its anti-inflammatory and immunomodulatory effects, particularly in the context of autoimmune diseases like rheumatoid arthritis. frontiersin.orgdovepress.comnih.gov
Recent studies have explored this compound's mechanisms of action, highlighting its influence on various cellular signaling pathways. Key areas of investigation include its effects on:
Inflammation and Cytokine Production: Research shows this compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6. nih.govnih.gov It appears to achieve this by down-regulating the activation of mitogen-activated protein (MAP) kinases signaling pathways. nih.gov
Rheumatoid Arthritis (RA): this compound has demonstrated potential in animal models of RA by reducing arthritis severity, inflammation, and joint destruction. dovepress.comnih.govnih.gov It has been shown to inhibit synovial angiogenesis, a key process in the pathology of RA. nih.gov
Osteoclast Differentiation: The compound has been found to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. nih.govnih.gov This action is significant as excessive osteoclast activity contributes to the bone erosion seen in RA. nih.govnih.gov The mechanism appears to involve the aryl hydrocarbon receptor (AhR) and the inhibition of pathways like NF-κB and HIF-1α. nih.gov
T-cell Regulation: Studies suggest this compound can regulate the balance between different types of T-cells, such as Th17 and regulatory T (Treg) cells, which is crucial for controlling autoimmune responses. mdpi.com
Oxidative Stress: this compound has exhibited antioxidant effects by decreasing markers of oxidative stress and enhancing the activity of antioxidant enzymes. dovepress.comnih.gov
Neuroprotection: Emerging research indicates potential neuroprotective effects, with studies exploring its impact on depression-like behaviors in animal models. researchgate.net
The multifaceted actions of this compound underscore its significance as a promising natural compound for further investigation and potential development into novel therapeutic agents. dovepress.comnih.gov
Interactive Data Table: Summary of Research Findings on this compound
| Research Area | Model/System | Key Findings | Potential Mechanism of Action | Reference(s) |
| Anti-inflammatory | Lipopolysaccharide-stimulated RAW 264.7 cells | Reduced production of NO, TNF-α, and IL-1β. | Down-regulation of MAPKs (p38, ERK, JNK) activation. | nih.gov |
| Rheumatoid Arthritis | Rat model of adjuvant-induced arthritis | Reduced arthritis severity, inflammation, and oxidative stress. | Attenuation of NF-κB signaling, modulation of cytokines (TNF-α, IL-6, IL-10), and antioxidant pathways. | dovepress.comnih.govnih.gov |
| Rheumatoid Arthritis | Rat model of adjuvant-induced arthritis | Inhibited synovial angiogenesis. | Moderation of the Notch1 pathway-related endothelial tip cell phenotype. | nih.gov |
| Bone Resorption | RAW264.7 cells and mouse bone marrow-derived macrophages | Suppressed osteoclast differentiation and function. | Inhibition of TRAF6 ubiquitination and MAPKs/NF-κB/c-Fos/NFATc1 pathways. | nih.govplos.org |
| Bone Resorption | RAW264.7 cells and rat model of collagen-induced arthritis | Attenuated osteoclast differentiation and inflammatory bone erosion. | Activation of the aryl hydrocarbon receptor (AhR) and subsequent inhibition of NF-κB and HIF pathways. | nih.gov |
| Autoimmunity | Mouse model of collagen-induced arthritis | Regulated the balance between Th17 and Treg cells in gut-associated lymphoid tissues. | Induction of Treg cell migration from the gut to the joint. | |
| Dermatitis | Mouse model of DNCB-induced dermatitis | Alleviated dermatitis by reducing ear swelling and inflammatory infiltration. | Inhibition of NFAT activation in T-cells. | tandfonline.com |
| Neuroprotection | Mouse model of chronic social defeat stress | Showed antidepressant efficacy. | Modulation of proteins associated with mitochondrial and synaptic functions. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23599-69-1 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C18H19NO4/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3 |
InChI Key |
HORZNQYQXBFWNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |
Isomeric SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |
melting_point |
190 - 192 °C |
physical_description |
Solid |
Origin of Product |
United States |
Pharmacological Activities and Therapeutic Potential of Norisoboldine
Anti-Inflammatory and Immunomodulatory Effects
Norisoboldine has demonstrated notable anti-inflammatory and immunomodulatory properties, positioning it as a compound of interest for various inflammatory conditions. nih.govtandfonline.comnih.gov Its mechanisms of action involve intricate interactions with the immune system, particularly in modulating T-cell responses and cytokine production. nih.govnih.gov
Modulation of T-Cell Subpopulations
This compound exerts a profound influence on the balance and function of different T-cell subsets, which are crucial for immune regulation.
This compound has been shown to promote the differentiation of regulatory T cells (Tregs), a specialized subpopulation of T cells that are critical for maintaining immune tolerance and preventing autoimmune diseases. nih.govnih.gov Studies indicate that this compound facilitates the generation of Treg cells, particularly in hypoxic environments often found in inflamed tissues. nih.govmedchemexpress.cominvivochem.com This effect is partly mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govmedchemexpress.com The activation of AhR by this compound leads to downstream signaling events that favor the expression of Foxp3, a key transcription factor for Treg development. nih.govnih.gov
One of the underlying mechanisms for this Treg promotion involves cellular metabolism. Research has revealed that this compound enhances fatty acid oxidation (FAO) during the early stages of Treg cell differentiation. nih.gov This metabolic shift increases the levels of acetyl-CoA, which in turn promotes the acetylation of histone H3 at the lysine (B10760008) 27 residue (H3K27ac) within the promoter region of the Foxp3 gene, thereby enhancing its transcription. nih.gov
Table 1: Effect of this compound on Treg Differentiation
| Experimental Model | Key Findings | Reference |
|---|---|---|
| CD4+ T cells in vitro | Promoted Treg differentiation, especially under hypoxic conditions. | nih.govmedchemexpress.cominvivochem.com |
| Global metabolomic analysis | Altered the fatty acid oxidation (FAO) pathway and increased related metabolites during Treg differentiation. | nih.gov |
This compound plays a crucial role in regulating the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory Treg cells. nih.gov An imbalance in the Th17/Treg ratio is a hallmark of many autoimmune and inflammatory diseases. Research has demonstrated that this compound can correct this imbalance, often more effectively in gut-associated lymphoid tissues. nih.gov By promoting Treg differentiation and potentially inhibiting Th17 cell development, this compound helps to shift the immune response towards a more tolerogenic state. nih.gov This regulatory action is significant in the context of autoimmune arthritis, where this compound has been observed to increase the population of Treg cells that migrate from the gut to the inflamed joints. nih.gov
This compound has been identified as an inhibitor of the nuclear factor of activated T-cells (NFAT) signaling pathway. nih.govtandfonline.com NFAT is a family of transcription factors that are essential for the activation of T-lymphocytes and the subsequent production of inflammatory cytokines. tandfonline.comscience.gov Studies have shown that this compound can inhibit the dephosphorylation of NFAT, a critical step for its nuclear translocation and activation, in a dose-dependent manner. tandfonline.com By blocking NFAT activation, this compound effectively suppresses T-cell activation and the expression of NFAT-dependent genes, such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation. tandfonline.comresearchgate.net
Table 2: Research Findings on this compound's Inhibition of NFAT Activation
| Cell Line/Model | Key Findings | Reference |
|---|---|---|
| K562-luc cells | Dose-dependently inhibited PMA and ionomycin-induced NFAT reporter gene expression. | tandfonline.com |
| K562-luc and Jurkat cells | Inhibited PMA and ionomycin-induced NFAT dephosphorylation. | tandfonline.com |
Prevention of Synovial Hyperplasia and Inflammatory Cell Infiltration
Attenuation of Pro-Inflammatory Cytokines and Mediators
A key aspect of this compound's anti-inflammatory activity is its ability to reduce the production of pro-inflammatory cytokines and other inflammatory mediators. nih.govnih.gov
This compound has been shown to significantly suppress the production of several key pro-inflammatory interleukins. In studies using lipopolysaccharide-stimulated macrophages, this compound substantially reduced the production of Interleukin-1β (IL-1β). nih.gov It also demonstrated the ability to decrease the levels of Interleukin-4 (IL-4) and Interleukin-6 (IL-6), which are involved in various inflammatory and allergic responses. tandfonline.comx-mol.com The suppression of these cytokines is a critical mechanism underlying this compound's therapeutic potential in inflammatory conditions. tandfonline.comnih.gov For instance, in a mouse model of dermatitis, treatment with this compound led to a significant reduction in the mRNA levels of IL-4 and IL-6 in the inflamed tissue. tandfonline.com Furthermore, in a rat model of rheumatoid arthritis, this compound treatment resulted in decreased levels of IL-6. nih.gov
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production
| Cytokine | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| IL-1β | Lipopolysaccharide-stimulated RAW264.7 macrophage cells | Substantially reduced production in a concentration-dependent manner. | nih.gov |
| IL-4 | DNCB-induced dermatitis mouse model | Reduced mRNA levels by 72.3% in ear tissue. | tandfonline.com |
| IL-6 | Lipopolysaccharide-stimulated RAW264.7 macrophage cells | Slightly reduced production at both protein and transcription levels. | nih.gov |
| IL-6 | DNCB-induced dermatitis mouse model | Reduced mRNA levels by 73.9% in ear tissue. | tandfonline.com |
Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) Downregulation
This compound has been shown to effectively reduce the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). In a rat model of adjuvant-induced arthritis, administration of this compound led to a significant decrease in serum TNF-α levels. dovepress.com This effect is crucial as TNF-α is a major contributor to the inflammatory cascade in autoimmune diseases like rheumatoid arthritis. dovepress.comnih.gov Similarly, in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, this compound treatment markedly reduced the levels of TNF-α in the colon. nih.gov While it only slightly decreased IFN-γ levels in the colon of colitis mice, this still points to its role in dampening the Th1-mediated immune response. nih.gov The synergistic action of TNF-α and IFN-γ can amplify inflammatory responses, and this compound's ability to downregulate these cytokines underscores its anti-inflammatory potential. nih.gov
Promotion of Anti-Inflammatory Cytokines (e.g., IL-10)
A key aspect of this compound's immunomodulatory activity is its ability to enhance the production of anti-inflammatory cytokines, particularly Interleukin-10 (IL-10). In a rat model of rheumatoid arthritis, this compound administration was associated with a significant increase in IL-10 levels. dovepress.com IL-10 plays a critical role in suppressing inflammatory responses by inhibiting the production of pro-inflammatory cytokines like TNF-α and IFN-γ. oatext.com Furthermore, in a mouse model of ulcerative colitis, this compound dramatically increased the level of IL-10 at both the protein and mRNA levels in the colon. nih.gov This was accompanied by an increase in the number of CD4+CD25+Foxp3+ regulatory T cells (Treg cells), which are major producers of IL-10. nih.gov This suggests that this compound's therapeutic effects are, in part, mediated by the promotion of a regulatory immune environment.
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production
Prostaglandin E2 (PGE2) is a key lipid mediator of inflammation, and its inhibition is a target for many anti-inflammatory drugs. nih.gov PGE2 is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases. nih.gov While direct studies on this compound's effect on PGE2 production are limited in the provided search results, its broad anti-inflammatory properties, including the inhibition of the NF-κB pathway which is involved in PGE2 production, suggest a potential for this compound to modulate this pathway. dovepress.comthno.org Nonsteroidal anti-inflammatory drugs (NSAIDs) are well-known inhibitors of PGE2 production, and exploring similar actions of natural compounds like this compound is a promising area of research. thno.org
Suppression of Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. encyclopedia.pubresearchgate.net Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Mechanism of NLRP3 Inflammasome Inhibition
This compound has been identified as a potent inhibitor of the NLRP3 inflammasome. encyclopedia.pubresearchgate.net In a mouse model of TNBS-induced colitis, this compound significantly reduced the expression of NLRP3 and cleaved caspase-1. cjnmcpu.comnih.gov The mechanism of this inhibition is linked to its activity as a natural aryl hydrocarbon receptor (AhR) agonist. encyclopedia.pubcjnmcpu.com By activating AhR, this compound upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a role in inhibiting NLRP3 priming. encyclopedia.pubcjnmcpu.com This activation of the AhR/Nrf2 signaling pathway leads to a reduction in reactive oxygen species (ROS) production, which is a key trigger for NLRP3 inflammasome activation. encyclopedia.pubcjnmcpu.comnih.govcjnmcpu.com In vitro studies using THP-1 cells have confirmed that this compound suppresses the expression of NLRP3, cleaved caspase-1, and cleaved IL-1β induced by LPS and ATP. cjnmcpu.comnih.gov
Anti-Arthritic Efficacy and Bone Metabolism Modulation
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent joint inflammation, synovial hyperplasia, and progressive destruction of cartilage and bone. nih.govresearchgate.net
Amelioration of Rheumatoid Arthritis (RA) Pathology
This compound has demonstrated significant therapeutic efficacy in preclinical models of rheumatoid arthritis. researchgate.net In a rat model of adjuvant-induced arthritis, oral administration of this compound significantly reduced the severity of arthritis, as evidenced by decreased clinical arthritis scores and paw volume. researchgate.net Histopathological analysis confirmed that this compound treatment led to marked reductions in synovial inflammation and tissue damage. researchgate.netresearchgate.net
The anti-arthritic effects of this compound are attributed to its potent anti-inflammatory and antioxidant properties. researchgate.netresearchgate.net It has been shown to downregulate the expression of matrix metalloproteinases (MMP-2, MMP-3) and aggrecanases (ADAMTS-4, ADAMTS-5), which are enzymes responsible for the degradation of the extracellular matrix in cartilage. researchgate.net Furthermore, this compound inhibits synovial angiogenesis, the formation of new blood vessels in the synovium, which is a critical process in the pathogenesis of RA. nih.gov This anti-angiogenic effect is mediated by the moderation of the Notch1 pathway. nih.gov
Reduction of Clinical Arthritis Scores and Associated Symptoms
In rodent models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), administration of this compound led to a notable reduction in clinical arthritis scores. researchgate.netnih.govnih.govnih.gov These scores are a composite measure of disease severity, encompassing factors like paw swelling and inflammation. nih.govnih.gov Furthermore, this compound treatment was associated with an elevation in the body weights of arthritic mice, which typically decrease as the disease progresses. nih.govnih.gov
Prevention of Synovial Hyperplasia and Inflammatory Cell Infiltration
Histopathological analysis of the joints of arthritic animals has revealed that this compound effectively reduces key pathological features of rheumatoid arthritis. nih.govnih.gov Treatment with this compound leads to a dose-dependent decrease in synovial hyperplasia, which is the abnormal proliferation of cells in the synovial membrane, and a reduction in the infiltration of inflammatory cells into the joint space. nih.govnih.govresearchgate.net This anti-inflammatory effect is crucial, as the influx of immune cells and the subsequent synovial proliferation are central to the pathogenesis of rheumatoid arthritis. researchgate.net
Protection Against Joint Bone and Cartilage Degradation
A significant aspect of this compound's therapeutic potential is its ability to protect against the destruction of joint architecture. nih.govchemfaces.com In arthritic rats, this compound treatment has been shown to prevent the degradation of both bone and cartilage. chemfaces.comijbs.com Histological examinations confirmed marked reductions in tissue damage in this compound-treated groups. researchgate.netnih.gov This protective effect is attributed to its ability to inhibit the processes that lead to the breakdown of the extracellular matrix of these tissues. researchgate.net
Regulation of Osteoclast Differentiation and Function
Osteoclasts are specialized cells responsible for bone resorption, and their excessive activity is a key driver of the bone erosion seen in rheumatoid arthritis. ijbs.complos.org this compound has been found to directly target these cells, inhibiting their formation and function. ijbs.complos.orgnih.gov
Inhibition of Osteoclastogenesis and Bone Resorption Activity
This compound has been shown to significantly reduce the number of osteoclasts and the area of bone resorption pits in vitro. plos.orgnih.gov It appears to target the early stages of osteoclast differentiation, the process by which precursor cells develop into mature, bone-resorbing osteoclasts. plos.orgnih.gov This inhibition of osteoclastogenesis is a key mechanism behind its bone-protective effects. ijbs.complos.orgnih.gov
Attenuation of Matrix-Degrading Enzymes (e.g., Cathepsin K, MMP-9)
The bone-resorbing function of osteoclasts is mediated by the secretion of various enzymes that degrade the bone matrix. vghtpe.gov.tw this compound treatment has been found to decrease the mRNA levels of key matrix-degrading enzymes, including Cathepsin K and matrix metalloproteinase-9 (MMP-9). nih.govnih.gov The activity of MMP-9 has also been shown to be attenuated by this compound. nih.gov By reducing the expression and activity of these enzymes, this compound directly curtails the destructive capacity of osteoclasts. nih.govnih.gov Research has also shown that this compound can downregulate other matrix metalloproteinases, such as MMP-2 and MMP-3, as well as aggrecanases like ADAMTS-4 and ADAMTS-5, further contributing to the preservation of cartilage and bone. researchgate.netnih.gov
Impact on Receptor Activator of Nuclear Factor-κB Ligand (RANKL) Expression
The differentiation and activation of osteoclasts are critically dependent on the signaling molecule Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.govoup.com Studies have demonstrated that this compound can significantly decrease the serum levels of RANKL in arthritic rats. nih.govchemfaces.com Furthermore, it has been shown to suppress the mRNA levels of RANKL in the synovium. nih.govchemfaces.com In cultured fibroblast-like synoviocytes from arthritic rats, this compound also reduced the secretion of RANKL. nih.gov By downregulating RANKL expression, this compound effectively disrupts a key signaling pathway required for osteoclast formation and activity, thereby contributing to its anti-arthritic effects. nih.govmdpi.comresearchgate.net
Interactive Data Table: Effect of this compound on Arthritis and Osteoclastogenesis
| Parameter | Model/System | Effect of this compound | Key Findings | References |
| Clinical Arthritis Score | Collagen-Induced Arthritis (CIA) & Adjuvant-Induced Arthritis (AIA) in rodents | Decreased | Significantly reduced paw swelling and overall disease severity. | researchgate.netnih.govnih.govnih.gov |
| Synovial Hyperplasia | Arthritic animal models | Decreased | Reduced proliferation of synovial cells. | nih.govnih.govresearchgate.net |
| Inflammatory Cell Infiltration | Arthritic animal models | Decreased | Lowered infiltration of immune cells into the joint. | nih.govnih.govresearchgate.net |
| Bone and Cartilage Degradation | Arthritic animal models | Decreased | Protected against the destruction of joint structures. | researchgate.netnih.govchemfaces.comijbs.com |
| Osteoclast Number | In vitro cell culture (RAW264.7 cells, BMMs) | Decreased | Reduced the formation of mature osteoclasts. | plos.orgnih.gov |
| Bone Resorption | In vitro resorption pit assay | Decreased | Diminished the area of bone resorption. | plos.orgnih.gov |
| Cathepsin K mRNA | In vitro cell culture | Decreased | Reduced expression of a key bone matrix-degrading enzyme. | nih.govnih.gov |
| MMP-9 mRNA and Activity | In vitro cell culture | Decreased | Lowered expression and activity of a matrix-degrading enzyme. | nih.govnih.gov |
| RANKL Serum Levels | Adjuvant-Induced Arthritis (AIA) in rats | Decreased | Reduced systemic levels of a critical osteoclastogenic factor. | nih.govchemfaces.com |
| RANKL Synovial mRNA | Adjuvant-Induced Arthritis (AIA) in rats | Decreased | Suppressed local expression of RANKL in the joint. | nih.govchemfaces.com |
Promotion of Osteogenic Differentiation and Bone Formation
This compound has demonstrated a significant capacity to encourage the formation of new bone tissue by influencing the behavior of key bone cells.
Stimulation of Osteoblast Differentiation
Osteoblasts are the cells responsible for synthesizing and mineralizing bone. This compound has been found to promote the differentiation of these critical bone-forming cells. researchgate.netnih.gov Mechanistic studies have revealed that NOR enhances osteoblast differentiation through the mechanistic target of rapamycin (B549165) kinase (mTOR)/ribosomal protein S6 kinase polypeptide 1 (S6K1) signaling pathway. researchgate.netnih.gov The activation of this pathway by this compound leads to an increase in mineral accumulation, a key step in bone formation. nih.gov This effect was confirmed when the use of an mTOR inhibitor, rapamycin, blocked the increase in mineralization induced by this compound. researchgate.netnih.gov
Prevention of Ovariectomy-Induced Bone Loss
To investigate the in vivo potential of this compound, researchers have utilized ovariectomized (OVX) mouse models, which mimic postmenopausal osteoporosis. In these models, the loss of estrogen leads to significant bone loss. dovepress.commdpi.com Studies have shown that this compound can prevent this ovariectomy-induced bone loss. nih.gov It achieves this by preserving both trabecular and cortical bone, primarily by increasing the number of osteoblasts and the expression of phospho-S6K1 (p-S6K1) within these cells. researchgate.netnih.gov
Inhibition of BMSC Adipogenic Differentiation
In addition to promoting bone formation, this compound also plays a role in preventing the accumulation of fat cells within the bone marrow. It actively inhibits the adipogenic differentiation of BMSCs. researchgate.netnih.gov This is achieved by reducing the expression of key adipogenic markers, namely peroxisome proliferator-activated receptor γ (Ppar-γ) and adiponectin, C1Q and collagen domain containing (Adipoq). researchgate.netnih.gov By suppressing the fat-cell lineage, this compound further shifts the balance in favor of bone formation.
Effects on Fracture Healing Processes
While this compound demonstrates positive effects on bone formation under certain conditions, its influence on the complex process of fracture healing is markedly different.
Suppression of Cartilage Formation in Diaphyseal Fracture Repair
Fracture healing, particularly in the shaft (diaphysis) of long bones, often occurs through a process called endochondral ossification. mdpi.comnih.gov This process involves the initial formation of a cartilage callus, which is then gradually replaced by bone. mdpi.comnih.gov Research has shown that this compound inhibits the healing of diaphyseal fractures by suppressing this critical cartilage formation step. mdpi.comresearchgate.netnih.gov This suppression of chondrogenesis leads to reduced endochondral ossification. mdpi.comresearchgate.net
| Research Finding | Model System | Key Outcome | Reference |
| Stimulation of Osteoblast Differentiation | In vitro (osteoblasts) | Increased mineral accumulation via mTOR/S6K1 pathway. | nih.gov |
| Influence on BMSC Osteogenic Differentiation | In vitro (BMSCs) | Promoted differentiation towards osteoblasts. | nih.gov |
| Prevention of Ovariectomy-Induced Bone Loss | In vivo (OVX mice) | Increased osteoblast number and p-S6K1 expression, preventing bone loss. | nih.gov |
| Inhibition of BMSC Adipogenic Differentiation | In vitro (BMSCs) | Reduced expression of Ppar-γ and Adipoq. | nih.gov |
| Suppression of Cartilage Formation in Fracture Repair | In vivo (mice with tibia fractures) & In vitro (BMSCs) | Inhibited cartilage formation by suppressing BMP2 signaling, delaying fracture healing. | mdpi.comresearchgate.netnih.gov |
Gastrointestinal Protective Effects
This compound, a natural isoquinoline (B145761) alkaloid, has demonstrated significant protective effects on the gastrointestinal system, particularly in the context of inflammatory bowel disease (IBD). Its mechanisms of action involve the modulation of critical inflammatory pathways and the regulation of the gut's complex immune environment.
Ulcerative colitis (UC) is a chronic inflammatory disease of the colon, characterized by mucosal inflammation and tissue damage. royalsocietypublishing.org Research has shown that this compound can effectively alleviate the pathological features of UC. In experimental models of colitis induced by dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS), administration of this compound led to a marked reduction in disease symptoms. windows.netresearchgate.net This includes decreased weight loss, reduced diarrhea, and less rectal bleeding. Histological analysis of colon tissue from these models revealed that this compound treatment mitigated mucosal injury and reduced the infiltration of inflammatory cells. chemfaces.comaging-us.com
The therapeutic effect of this compound in UC is linked to its ability to suppress the production of key pro-inflammatory cytokines. Studies have consistently reported a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in the colonic tissue of this compound-treated subjects. researchgate.net Furthermore, this compound has been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of active IL-1β and the promotion of inflammation. windows.netchemfaces.com By inhibiting this pathway, this compound effectively dampens the inflammatory cascade that drives UC pathology.
Another key mechanism is the induction of regulatory T cells (Tregs), which are critical for maintaining immune tolerance in the gut. This compound has been shown to selectively increase the number of CD4+CD25+Foxp3+ Treg cells in the colonic lamina propria and mesenteric lymph nodes. researchgate.net This increase in Tregs is associated with a significant elevation of the anti-inflammatory cytokine interleukin-10 (IL-10), which helps to resolve inflammation and promote tissue healing. researchgate.net
Table 1: Effects of this compound on Pathological Markers in Experimental Colitis
| Parameter | Observation in Experimental Models | Implication for UC Pathology | Supporting Evidence |
|---|---|---|---|
| Disease Activity Index (DAI) | Significantly reduced (weight loss, stool consistency, bleeding) | Amelioration of clinical symptoms | windows.netresearchgate.net |
| Colonic Mucosal Injury | Attenuated mucosal damage and inflammatory cell infiltration | Protection of intestinal barrier integrity | chemfaces.com |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Decreased expression in colonic tissue | Reduction of key inflammatory mediators | researchgate.net |
| NLRP3 Inflammasome | Inhibited activation; reduced cleaved Caspase-1 and IL-1β | Suppression of a major inflammatory signaling pathway | windows.net |
| Regulatory T cells (Tregs) | Increased number and percentage in colon and lymph nodes | Enhancement of immune suppression and tolerance | researchgate.net |
| Anti-inflammatory Cytokine (IL-10) | Dramatically increased protein and mRNA levels | Promotion of an anti-inflammatory environment | researchgate.net |
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is increasingly recognized as a critical regulator of intestinal immunity and homeostasis. researchgate.netnih.gov Emerging evidence has established this compound as a natural agonist of AhR. chemfaces.comnih.govdntb.gov.ua Its activation of the AhR signaling pathway is a cornerstone of its protective effects against intestinal inflammation. researchgate.netresearchgate.net
The gut microbiota and its metabolites play a pivotal role in activating AhR. nih.govresearchgate.net An imbalance in the gut microbiota, or dysbiosis, is a hallmark of IBD and is associated with decreased AhR activity, leading to a compromised intestinal barrier and heightened inflammation. nih.govbioscientifica.commedsci.org this compound, by acting as an AhR ligand, can compensate for the reduced availability of microbial-derived ligands, thereby restoring AhR signaling. researchgate.netresearchgate.net
Upon activation by this compound, AhR translocates to the nucleus and induces the expression of target genes, such as Cytochrome P450 1A1 (CYP1A1), which serves as a marker of AhR activation. nih.govoncotarget.com This activation has several beneficial downstream effects in the context of colitis. One of the most significant is the promotion of Treg differentiation, which helps to re-establish immune tolerance in the gut. chemfaces.comoncotarget.com The AhR/Treg axis is crucial for controlling excessive inflammatory responses. researchgate.net
Furthermore, the AhR pathway activated by this compound intersects with other critical cellular signaling pathways. For instance, it has been shown to regulate the AhR/Nrf2/ROS signaling pathway, which is involved in controlling oxidative stress, a key contributor to tissue damage in UC. chemfaces.com By activating AhR, this compound helps to inhibit NLRP3 inflammasome activation, linking this receptor directly to the suppression of pro-inflammatory cytokine production. windows.netchemfaces.com This positions the gut microbiota-AhR axis as a central hub through which this compound exerts its therapeutic effects, modulating immune responses, strengthening the intestinal barrier, and maintaining gut homeostasis. researchgate.netnih.gov
Amelioration of Ulcerative Colitis (UC) Pathology
Anticancer Research
This compound has also been investigated for its potential as an anticancer agent. Research indicates that its primary mechanism in this regard is the induction of apoptosis, or programmed cell death, in various cancer cell lines.
Studies have demonstrated that this compound can induce apoptosis in different cell types, including fibroblast-like synoviocytes, which share characteristics with cancer cells such as aggressive proliferation and resistance to apoptosis. researchgate.netnih.gov In vitro experiments on gastric cancer cells have shown that this compound can significantly inhibit cell proliferation and trigger apoptosis. researchgate.net This pro-apoptotic effect is a key strategy in cancer therapy, aiming to eliminate malignant cells.
The primary route through which this compound induces apoptosis is the mitochondrial-dependent (or intrinsic) pathway. chemfaces.comnih.gov This pathway is initiated by cellular stress and converges on the mitochondria. aging-us.com Research has shown that treatment with this compound leads to a loss of the mitochondrial membrane potential, a critical early event in the apoptotic cascade. nih.gov
The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors into the cytoplasm, most notably cytochrome c. nih.govresearchgate.net Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of enzymes called caspases. aging-us.com Specifically, this compound treatment has been observed to cause the activation of initiator caspase-9 and effector caspase-3. nih.govresearchgate.net The activation of these caspases executes the final stages of apoptosis, leading to the systematic dismantling of the cell. nih.gov
The mitochondrial apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govoncotarget.com This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). nih.govoncotarget.com The ratio of these opposing proteins is a critical determinant of cell fate, deciding whether a cell lives or undergoes apoptosis. nih.gov
Research has clearly demonstrated that this compound modulates the expression of these key regulatory proteins. researchgate.netnih.gov Treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift increases the Bax/Bcl-2 ratio, which favors the permeabilization of the mitochondrial outer membrane, facilitating the release of cytochrome c and subsequent caspase activation. nih.govresearchgate.net By altering this crucial balance, this compound effectively lowers the threshold for apoptosis in susceptible cells, contributing significantly to its anticancer potential. researchgate.netresearchgate.net
Table 2: Mechanistic Steps of this compound-Induced Apoptosis
| Mechanistic Step | Key Molecular Event | Observed Effect of this compound | Supporting Evidence |
|---|---|---|---|
| Modulation of Bcl-2 Family Proteins | Regulation of pro- and anti-apoptotic protein expression | Downregulates Bcl-2, upregulates Bax, increasing the Bax/Bcl-2 ratio | nih.govresearchgate.net |
| Mitochondrial Disruption | Loss of mitochondrial membrane potential | Causes depolarization of the mitochondrial membrane | nih.gov |
| Apoptosome Formation | Release of cytochrome c into the cytoplasm | Promotes the release of cytochrome c from mitochondria | nih.govresearchgate.net |
| Caspase Activation | Cleavage and activation of caspases | Activates initiator caspase-9 and effector caspase-3 | nih.govresearchgate.net |
| Execution of Apoptosis | Cleavage of cellular substrates (e.g., PARP) | Induces cleavage of Poly (ADP-ribose) polymerase (PARP) | nih.gov |
Induction of Apoptosis in Cancer Cell Lines
Cytochrome C Release Mechanisms
This compound has been shown to induce apoptosis, or programmed cell death, through a mitochondrial-dependent pathway. sci-hub.senih.gov A key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. nih.govplos.org This release is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. sci-hub.seplos.org
Research indicates that this compound treatment modulates the expression of these proteins. sci-hub.seplos.org It upregulates the pro-apoptotic Bax protein and downregulates the anti-apoptotic Bcl-2 protein. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the formation of pores in the mitochondrial outer membrane and the subsequent release of cytochrome c. sci-hub.senih.gov Once in the cytoplasm, cytochrome c participates in the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell. nih.govplos.org Studies in fibroblast-like synoviocytes from rats with adjuvant-induced arthritis demonstrated that this compound treatment led to a loss of mitochondrial membrane potential and a significant increase in the percentage of apoptotic cells, which was accompanied by the activation of caspase-9 and caspase-3. nih.govplos.org
Induction of Cell Cycle Arrest in Malignant Cells
While some studies suggest that this compound may exert anticancer activities by modulating the expression of genes related to cell cycle progression, detailed research specifically demonstrating its ability to induce G2/M phase arrest and inhibit Cyclin B1 in malignant cells is not extensively documented in the available scientific literature. researchgate.net One study on fibroblast-like synoviocytes indicated that this compound only slightly affected cell proliferation and the cell cycle in that specific cell type. nih.gov
G2/M Phase Arrest
Specific evidence detailing the mechanisms of this compound-induced G2/M phase arrest in malignant cells is limited in current research.
Cyclin B1 Inhibition
The direct inhibitory effect of this compound on Cyclin B1 in cancer cells has not been sufficiently established in the reviewed scientific literature.
Inhibition of Tumor Progression and Metastasis
This compound demonstrates potential in hindering tumor progression and the metastatic cascade through distinct mechanisms, including the suppression of new blood vessel formation (angiogenesis) and the inhibition of enzymes that degrade the extracellular matrix.
Suppression of Angiogenesis-Related Factors (e.g., Vascular Endothelial Growth Factor, VEGF)
This compound has been shown to significantly suppress angiogenesis by inhibiting the migration of endothelial cells, a critical step in the formation of new blood vessels. researchgate.netbiocrick.com This effect is primarily achieved by targeting the signaling pathway of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. researchgate.net
Research has elucidated that this compound inhibits VEGF-induced endothelial cell migration and sprouting by modulating the cAMP-PKA-NF-κB/Notch1 pathway. researchgate.netbiocrick.com Specifically, this compound suppresses the production of intracytoplasmic cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). researchgate.netfrontiersin.org This action, in turn, down-regulates the activation of downstream components, including the transcription factor NF-κB. researchgate.net this compound was found to inhibit the formation of the PKAc/p65 complex, which decreases the phosphorylation of p65 and prevents its binding to DNA, thereby limiting the transcriptional activation of genes involved in angiogenesis. researchgate.netbiocrick.com
Table 1: Effect of this compound on VEGF-Induced Signaling Pathways in Endothelial Cells
| Signaling Molecule/Process | Effect of this compound Treatment | Reference |
| Intracytoplasmic cAMP Production | Markedly suppressed | frontiersin.org |
| PKA Activation | Markedly suppressed | frontiersin.org |
| NF-κB Activation | Down-regulated | researchgate.net |
| PKAc/p65 Complex Formation | Inhibited | researchgate.netbiocrick.com |
| Endothelial Cell Migration | Significantly inhibited | researchgate.net |
Inhibition of Matrix Metalloproteinases (e.g., MMP-2, MMP-9)
Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a key process in tumor invasion and metastasis. sci-hub.se this compound has been found to inhibit the expression and activity of specific MMPs, notably MMP-2 and MMP-9.
In a rat model of adjuvant-induced arthritis, this compound treatment significantly downregulated the gene expression of Mmp-2 in joint tissue. sci-hub.senih.govfrontiersin.org In studies using RANKL-stimulated RAW264.7 cells, a model for osteoclast differentiation which is also relevant to bone metastasis, this compound markedly reduced the activity of MMP-9. biocrick.com The same study noted that the mRNA levels of MMP-9 were also decreased, while the activity of MMP-2 was not significantly affected in this particular cell model. biocrick.com This inhibition of MMPs contributes to the preservation of the extracellular matrix, potentially reducing the invasive capacity of malignant cells.
Table 2: Research Findings on this compound's Inhibition of MMPs
| MMP Target | Cell/Animal Model | Observed Effect of this compound | Reference |
| MMP-2 | Rat Model of Adjuvant-Induced Arthritis | Significant downregulation of Mmp-2 mRNA expression in joint tissue. | sci-hub.senih.govfrontiersin.org |
| MMP-9 | RANKL-stimulated RAW264.7 cells | Marked reduction in MMP-9 activity and decreased mRNA levels. | biocrick.com |
| MMP-13 | Adjuvant-Induced Arthritis Rats & FLS | Decreased serum levels and secretion of MMP-13. | researchgate.net |
Modulation of Reactive Oxygen Species (ROS) Generation in Cancer Contexts
Reactive oxygen species (ROS) are highly reactive molecules that can damage DNA, proteins, and lipids, contributing to the development and progression of cancer. carcinogenesis.com Some cancer cells even produce significant amounts of ROS to promote their own growth. carcinogenesis.com
This compound has been investigated for its effects on ROS generation in cancer cells. In studies involving fibroblast-like synoviocytes from rats with adjuvant-induced arthritis, this compound prompted apoptosis (programmed cell death) by inducing the loss of mitochondrial membrane potential, which led to the release of cytochrome C. researchgate.net This process subsequently activates caspases, key mediators of apoptosis. researchgate.net Furthermore, research on AGS gastric cancer cells demonstrated that cotreatment with Linderae Radix (LR), of which this compound is a major component, and hyperthermia increased ROS generation, leading to apoptosis and cell cycle arrest. researchgate.net This suggests that this compound's ability to modulate ROS levels may contribute to its anti-cancer potential. researchgate.net
Neuroprotective Potential
This compound has shown promise in preclinical models of neurodegenerative diseases, suggesting a potential role in protecting nerve cells from damage.
Studies in Models of Neurodegenerative Diseases
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons in the central nervous system. nih.govous-research.no Research into the causes of these diseases is ongoing, with a focus on genetic and environmental factors. nih.govous-research.no
While direct studies on this compound in specific neurodegenerative disease models are emerging, related isoquinoline alkaloids have been investigated. For instance, N-methyl-norsalsolinol, an isoquinoline derivative, has been identified in the cerebrospinal fluid of Parkinson's disease patients and is thought to be synthesized from dopamine. nih.gov This highlights the potential involvement of this class of compounds in the pathophysiology of neurodegenerative disorders. Further research is needed to fully elucidate the specific effects of this compound in models of diseases like Parkinson's and Alzheimer's.
Impact on Kynurenine (B1673888) Pathway Metabolites and Neuroinflammation
The kynurenine pathway is a major route of tryptophan metabolism that produces several neuroactive metabolites. mdpi.commdpi.com Dysregulation of this pathway is linked to neuroinflammation, a common feature of many central nervous system disorders. mdpi.comnih.govnih.gov
This compound has been shown to interact with the aryl hydrocarbon receptor (AHR), a key regulator of the kynurenine pathway. frontiersin.orgnih.gov Activation of AHR by compounds like this compound can promote the differentiation of regulatory T cells (Tregs), which have immunosuppressive functions. frontiersin.orgnih.govresearchgate.net Kynurenine, a central metabolite in the pathway, can itself activate AHR, leading to Treg generation. researchgate.netnih.gov By influencing AHR activity, this compound may help to modulate the balance of kynurenine pathway metabolites, potentially reducing neuroinflammation and its detrimental effects on the nervous system. frontiersin.orgnih.gov For example, some kynurenine metabolites, such as quinolinic acid, are neurotoxic, while others, like kynurenic acid, can be neuroprotective. frontiersin.orgnih.govnih.gov
Therapeutic Role in Sepsis-Induced Acute Lung Injury
Sepsis-induced acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are life-threatening conditions characterized by widespread lung inflammation and respiratory failure. mdpi.commdpi.comyoutube.com
Studies in animal models have demonstrated that this compound can effectively alleviate sepsis-induced ALI. nih.govjst.go.jp In a mouse model of lipopolysaccharide (LPS)-induced ALI, this compound treatment reduced lung inflammation, as evidenced by decreased inflammatory cells and proteins in the bronchoalveolar lavage fluid (BALF). nih.govjst.go.jpjst.go.jp Specifically, this compound decreased the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. jst.go.jp
The protective mechanism of this compound in ALI appears to involve the modulation of macrophage polarization. nih.govjst.go.jp It promotes the shift of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.govjst.go.jpjst.go.jp This shift is mediated through the regulation of the PKM2/HIF-1α/PGC-1α signaling pathway. nih.govjst.go.jp this compound was found to activate PKM2 and inhibit its translocation to the nucleus, which in turn attenuated the expression of HIF-1α and increased the expression of PGC-1α and PPAR-γ. nih.govjst.go.jp
Attenuation of Atopic Dermatitis-Like Inflammatory Reactions
Atopic dermatitis (AD), also known as eczema, is a chronic inflammatory skin disease characterized by an itchy, red rash and a disrupted skin barrier. mdpi.comeczemahelp.canih.gov
This compound has demonstrated potential in alleviating AD-like inflammatory reactions. It has been shown to inhibit the activation of the nuclear factor of activated T-cells (NFAT), a key transcription factor in T-cell activation and a crucial player in the inflammatory cascade of AD. researchgate.net In a mouse model of AD, this compound treatment was found to inhibit the expression of IL-2 in Jurkat cells and reduce the mRNA levels of pro-inflammatory cytokines such as INF-γ, TNF-α, IL-4, and IL-6 in the ears of the mice. mdpi.com These findings suggest that this compound's anti-inflammatory properties could be beneficial in managing the symptoms of atopic dermatitis. mdpi.comresearchgate.net
Protective Effects in Renal Ischemia-Reperfusion Injury
Renal ischemia-reperfusion (I/R) injury is a significant cause of acute kidney injury (AKI), which occurs when the blood supply to the kidneys is temporarily cut off and then restored. nih.govresearchgate.nethealthify.nz This process triggers oxidative stress and inflammation, leading to kidney damage. nih.govresearchgate.net
This compound has been shown to have protective effects against renal I/R injury. In a rat model of I/R-induced AKI, treatment with this compound, both alone and in combination with propofol, led to a reduction in serum levels of creatinine (B1669602) and blood urea (B33335) nitrogen, which are key markers of kidney dysfunction. nih.govresearchgate.net Furthermore, this compound treatment decreased the levels of inflammatory cytokines and markers of oxidative stress in the injured kidneys. nih.govresearchgate.net These results indicate that this compound helps to ameliorate renal I/R injury by mitigating oxidative stress and the subsequent inflammatory response. nih.govresearchgate.net
Molecular Mechanisms of Action and Underlying Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Agonism and Downstream Signaling
Norisoboldine is recognized as a natural, orally active agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. medchemexpress.comnih.govinvivochem.combohrium.comnih.gov The activation of AhR by this compound is a pivotal event that triggers a multi-step signal transduction process, influencing immune responses and cellular differentiation. ijbs.comresearchgate.netijbs.com
Activation of AhR in Specific Cellular Environments (e.g., Hypoxia)
The activity of this compound as an AhR agonist is particularly pronounced in hypoxic, or low-oxygen, environments. Research shows that this compound activates AhR in CD4+ T cells specifically under hypoxic conditions. invivochem.comnih.govresearchgate.net This activation is crucial for its ability to promote the differentiation of regulatory T cells (Tregs), an effect that is more potent in hypoxia compared to normal oxygen levels (normoxia). nih.govresearchgate.net For instance, this compound has been observed to facilitate Treg differentiation in mouse models of colitis under hypoxic conditions, thereby alleviating the disease. frontiersin.org
In the context of bone biology, where hypoxia is an important regulator of cell differentiation, this compound inhibits the RANKL-induced activation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway in RAW264.7 macrophage cells through its action on AhR. ijbs.com This interaction is significant as HIF-1α competes with AhR for the same binding partner, ARNT. ijbs.com By activating AhR, this compound impedes the formation of the ARNT-HIF-1α complex. frontiersin.org
| Cellular Environment | Cell Type | Observed Effect of this compound | Reference |
|---|---|---|---|
| Hypoxia | CD4+ T cells | Activates AhR, promotes Treg differentiation. | nih.govresearchgate.net |
| Hypoxia (in vivo) | Mouse Colitis Model | Facilitates Treg differentiation, alleviates colitis. | frontiersin.org |
| RANKL-induced | RAW264.7 cells | Inhibits HIF-1α signaling pathway via AhR activation. | ijbs.com |
Facilitation of HSP90/AhR Complex Disassociation
In its inactive state, the AhR resides in the cytoplasm, where it is part of a complex with several chaperone proteins, most notably Heat Shock Protein 90 (HSP90). frontiersin.org The binding of a ligand, such as this compound, is the initial step that triggers a conformational change in the AhR, leading to the dissociation of this protein complex. ijbs.com Studies have consistently demonstrated that this compound treatment facilitates the disassociation of the HSP90/AhR complex. medchemexpress.comnih.govnih.govmedchemexpress.com This release from its cytoplasmic chaperones is a prerequisite for AhR activation and its subsequent functions within the cell nucleus. ijbs.com Specifically, concentrations of 10 and 30 μM of this compound have been shown to be effective in promoting this dissociation. medchemexpress.cominvivochem.com
Promotion of AhR Nuclear Translocation and AhR/ARNT Complex Formation
Once freed from the HSP90 complex in the cytoplasm, the activated AhR translocates into the nucleus. ijbs.comfrontiersin.org this compound has been shown to significantly up-regulate this nuclear translocation of AhR. ijbs.comnih.govnih.govchemsrc.com Inside the nucleus, AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as Hypoxia-Inducible Factor 1β (HIF-1β). frontiersin.org
The formation of this AhR/ARNT complex is a critical step, and this compound has been found to enhance its accumulation. ijbs.comfrontiersin.orgnih.govchemsrc.com In RAW264.7 cells, for example, treatment with this compound resulted in a clear increase in the nuclear expression of AhR and a subsequent rise in the formation of the AhR-ARNT complex. ijbs.com This heterodimer is the transcriptionally active form of the receptor, capable of binding to specific DNA sequences. frontiersin.org
Transcriptional Upregulation of AhR Target Genes (e.g., Cytochrome P450 1A1, CYP1A1)
The AhR/ARNT heterodimer functions as a transcription factor by binding to specific DNA recognition sites called xenobiotic responsive elements (XREs) located in the promoter regions of target genes. frontiersin.org This binding initiates the transcription of a battery of genes, most notably those belonging to the Cytochrome P450 family, such as CYP1A1. ijbs.comfrontiersin.org
As a confirmed AhR agonist, this compound consistently induces the expression of CYP1A1. nih.govnih.govnih.govchemsrc.com This effect has been observed in various cell types, including RAW264.7 and THP-1 cells. nih.govnih.gov Furthermore, in vivo studies on rats with collagen-induced arthritis revealed that the therapeutic effects of this compound were accompanied by an upregulation of CYP1A1 mRNA in synovial tissue, confirming the activation of the AhR pathway. nih.gov
| Molecular Event | Effect of this compound | Key Downstream Consequence | Reference |
|---|---|---|---|
| HSP90/AhR Complex | Promotes dissociation | Release of AhR for activation | medchemexpress.comnih.govnih.gov |
| AhR Nuclear Translocation | Upregulates/Promotes | Movement of activated AhR to the nucleus | ijbs.comnih.govchemsrc.com |
| AhR/ARNT Complex | Enhances accumulation | Formation of the active transcription factor | ijbs.comfrontiersin.orgnih.gov |
| CYP1A1 Gene Expression | Induces/Upregulates | Transcriptional activation of a key target gene | nih.govnih.govnih.gov |
Crosstalk with Nuclear Factor-kappa B (NF-κB) Pathway
The AhR signaling pathway does not operate in isolation; it engages in significant crosstalk with other major signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammation. ijbs.comdovepress.com Research indicates that AhR can physically associate with the p65 subunit of NF-κB. ijbs.com this compound leverages this interaction to exert inhibitory effects on the NF-κB pathway, which is a key part of its anti-inflammatory and bone-protective mechanisms. ijbs.comnih.gov
A primary mechanism by which this compound modulates NF-κB signaling is by inhibiting the nuclear translocation of its active p65 subunit. ijbs.comnih.govplos.org Instead of preventing the degradation of the NF-κB inhibitor, IκBα, this compound promotes the accumulation of an AhR-NF-κB-p65 complex within the cytoplasm. ijbs.comnih.govchemsrc.comresearchgate.net This sequestration effectively prevents p65 from moving into the nucleus to activate the transcription of pro-inflammatory genes. plos.org
The essential role of AhR in this process is highlighted by experiments where the inhibitory effect of this compound on p65 translocation was reversed by the use of AhR antagonists like resveratrol (B1683913) and α-naphthoflavone. ijbs.comnih.gov This confirms that this compound-mediated AhR activation is directly responsible for suppressing the nuclear activity of NF-κB. ijbs.comnih.gov
Inhibition of NF-κB Nuclear Translocation
Inhibition of Hypoxia-Inducible Factor (HIF) Pathway
This compound also exerts regulatory effects on the hypoxia-inducible factor (HIF) pathway, a critical signaling cascade in cellular adaptation to low oxygen conditions and a key player in inflammation and angiogenesis.
Suppression of ARNT/HIF-1α Complex Accumulation
The HIF-1 transcription factor is a heterodimer composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit, also known as the aryl hydrocarbon receptor nuclear translocator (ARNT). nih.govijbs.com ARNT is a common partner for both AhR and HIF-1α. nih.govijbs.com
This compound has been shown to inhibit the HIF-1α signaling pathway by interfering with the formation of the ARNT/HIF-1α complex. nih.govijbs.com While this compound has little to no effect on the expression of HIF-1α itself, it significantly down-regulates the accumulation of the ARNT/HIF-1α complex. nih.govijbs.com This is thought to occur through competitive binding of the activated AhR to their shared partner, ARNT. nih.govnih.gov By enhancing the formation of the AhR-ARNT complex, this compound effectively reduces the availability of ARNT to dimerize with HIF-1α. nih.govmedchemexpress.comnih.gov
This suppression of ARNT/HIF-1α complex accumulation leads to the reduced expression of HIF-1α target genes, such as vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. nih.govijbs.com In RANKL-induced RAW264.7 cells, this compound treatment (10 and 30 μM) was observed to obviously inhibit the accumulation of the ARNT-HIF-1α complex. nih.govijbs.com
Regulation of Cellular Glycolysis Pathways
This compound has been demonstrated to regulate cellular glycolysis, particularly under hypoxic conditions. nih.govchemfaces.com This regulation is intertwined with its effects on the AhR and HIF-1 pathways.
Inhibition of Glucose Transporter 1 (Glut1) and Hexokinase 2 (HK2) Expression
Key enzymes and transporters in the glycolytic pathway are targets of this compound's regulatory action. Specifically, this compound has been shown to downregulate the expression of Glucose Transporter 1 (Glut1) and Hexokinase 2 (HK2). nih.gov Glut1 is a primary glucose transporter in T cells, and HK2 is a rate-limiting enzyme in glycolysis. nih.gov
In studies with CD4+ T cells under hypoxic conditions, this compound (at concentrations of 3, 10, and 30 μM) gradually reduced both the mRNA and protein levels of Glut1 and HK2, with a more pronounced effect on HK2. nih.gov This inhibitory effect on Glut1 and HK2 expression is linked to the suppression of the HIF-1α/ARNT complex, as Glut1 and HK2 are known target genes of HIF-1α. nih.gov Interestingly, this effect was not observed under normoxic conditions. nih.gov
Effects of this compound on Glycolytic Gene Expression in CD4+ T cells (Hypoxia)
| Gene | Effect of this compound (3, 10, 30 µM) | Reference |
|---|---|---|
| Glut1 (mRNA and protein) | Gradual reduction | nih.gov |
| HK2 (mRNA and protein) | Gradual reduction (more prominent than Glut1) | nih.gov |
NAD+/SIRT1/SUV39H1/H3K9me3 Signaling Pathway Involvement
The regulation of glycolysis by this compound is also connected to the NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway. nih.govchemfaces.comnih.gov this compound treatment has been shown to reduce intracellular NAD+ and SIRT1 levels. nih.govchemfaces.comnih.gov SIRT1 is a NAD+-dependent deacetylase that can influence the activity of various downstream targets.
The downstream effects include facilitating the ubiquitin-proteasomal degradation of the protein SUV39H1, a histone methyltransferase. nih.govchemfaces.comnih.gov This leads to an inhibition of the enrichment of H3K9me3 (trimethylation of histone H3 at lysine (B10760008) 9), a repressive epigenetic mark, at the promoter region of the Foxp3 gene in CD4+ T cells under hypoxic conditions. nih.govchemfaces.comnih.govtandfonline.com This entire cascade, from the regulation of glycolysis to the epigenetic modification of the Foxp3 promoter, is part of the mechanism through which this compound promotes the differentiation of regulatory T (Treg) cells. nih.govchemfaces.comnih.govtandfonline.com The link between these events was confirmed by experiments where the effects of this compound were counteracted by an HK2 plasmid, an AhR antagonist (CH223191), and siAhR-3. nih.govnih.gov
MicroRNA-31 (miR-31) mRNA Expression Downregulation
This compound has been found to influence the expression of certain microRNAs. Specifically, treatment with this compound under hypoxic conditions leads to the downregulation of miR-31 mRNA expression in CD4+ T cells. medchemexpress.comnih.govchemfaces.com This effect was observed at concentrations ranging from 1 to 30 μM. medchemexpress.cominvivochem.com However, further investigation revealed that while this compound does reduce miR-31 expression, this downregulation does not appear to be the primary mechanism by which it promotes Treg differentiation, as a miR-31 mimic did not significantly interfere with this process. nih.govchemfaces.com
Mitogen-Activated Protein Kinases (MAPKs) Signaling Pathway Modulation
This compound has been shown to modulate the Mitogen-Activated Protein Kinases (MAPKs) signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. frontiersin.org
Downregulation of ERK, p38, and AKT Phosphorylation
This compound has been observed to downregulate the phosphorylation of key signaling molecules, including extracellular signal-regulated kinase (ERK), p38, and protein kinase B (AKT). chemfaces.com In the context of osteoclast differentiation induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), this compound significantly suppresses the activation of ERK and p38 MAPK. plos.orgnih.gov This inhibitory action on ERK and p38 phosphorylation is a key part of how this compound impedes osteoclastogenesis. plos.org
Furthermore, in fibroblast-like synoviocytes from adjuvant-induced arthritic rats, this compound has been shown to alleviate joint destruction by reducing the expression of RANKL, IL-6, PGE2, and MMP-13 through the p38/ERK/AKT/AP-1 pathway. chemfaces.com This suggests a broader anti-inflammatory role for this compound mediated by its influence on these kinases. The compound has also been found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by down-regulating the activation of MAPKs. biocrick.com
It's noteworthy that the interplay between these pathways can be complex. For instance, the PI3-kinase/Akt signaling pathway can inhibit p38 MAPK-dependent apoptosis, highlighting a cross-talk mechanism that regulates cell survival. nih.gov
TRAF6-TAK1 Complex Inhibition
A critical aspect of this compound's mechanism of action involves the inhibition of the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1) complex. plos.orgnih.gov This complex is a key mediator in the signaling cascade that leads to osteoclast differentiation. nih.gov
Suppression of TRAF6 Ubiquitination in Osteoclast Differentiation
This compound has been shown to significantly suppress the ubiquitination of TRAF6 in RANKL-stimulated RAW264.7 cells. plos.org While it has little to no effect on the expression of TRAF6 itself, its ability to inhibit the ubiquitination process is crucial. plos.org This suppression of TRAF6 ubiquitination, in turn, prevents the accumulation of the TRAF6-TAK1 signaling complex. plos.orgnih.gov The inhibition of this complex formation is a key step in how this compound disrupts the downstream signaling events that lead to osteoclast differentiation. plos.orgnih.gov
| Cell Line | Treatment | Effect on TRAF6 | Reference |
| RAW264.7 cells | This compound (3, 10, 30 µM) + RANKL | Suppressed ubiquitination of TRAF6 | plos.org |
| RAW264.7 cells | This compound (3, 10, 30 µM) + RANKL | Inhibited accumulation of TRAF6-TAK1 complex | plos.org |
Mechanistic Target of Rapamycin (B549165) Kinase (mTOR)/Ribosomal Protein S6 Kinase (S6K1) Pathway Activation
In contrast to its inhibitory effects on certain pathways, this compound has been found to activate the mechanistic target of rapamycin kinase (mTOR)/ribosomal protein S6 kinase (S6K1) pathway. nih.gov This activation plays a significant role in promoting bone formation. nih.govresearchgate.net
Role in Osteogenic Differentiation
Studies have shown that this compound promotes the osteogenic differentiation of osteoblasts and bone marrow mesenchymal stem cells (BMSCs). nih.govresearchgate.net This effect is mediated through the activation of the mTOR/S6K1 pathway. nih.gov The use of an mTOR inhibitor, rapamycin, was found to block the increase in mineral accumulation induced by this compound, confirming the pathway's involvement. nih.govresearchgate.net This finding highlights a distinct mechanism of action for this compound in bone metabolism, where it not only inhibits bone resorption by osteoclasts but also actively promotes bone formation by osteoblasts. nih.gov
| Cell Type | Pathway | Effect of this compound | Reference |
| Osteoblasts | mTOR/S6K1 | Activation | nih.gov |
| BMSCs | mTOR/S6K1 | Activation | nih.gov |
| Osteoblasts | Osteogenic Differentiation | Promotion | nih.gov |
| BMSCs | Osteogenic Differentiation | Promotion | nih.gov |
Nrf2/Keap1 Pathway Activation in Antioxidant Defense
This compound demonstrates significant antioxidant effects through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. nih.gov This pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under normal physiological conditions, Nrf2 is anchored in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. nih.govnih.gov However, in the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. nih.govnih.gov Once in the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective, antioxidant genes. nih.govmdpi.com
Research in a rat model of rheumatoid arthritis demonstrated that this compound administration effectively counters the disease-induced downregulation of Nrf2 and its target genes. nih.gov Treatment with this compound resulted in a significant upregulation of the mRNA expression of Nrf2 and its downstream antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). nih.govresearchgate.net Concurrently, the mRNA expression of the inhibitor Keap1 was significantly downregulated in the joint tissue of this compound-treated rats. nih.govresearchgate.net Immunohistochemical analysis further confirmed an increase in Nrf2 protein levels in the joint tissue following this compound administration. nih.govresearchgate.net
Further studies have corroborated these findings, showing that this compound elevates Nrf2 levels and reduces reactive oxygen species (ROS) in stimulated THP-1 cells. cjnmcpu.com In models of colitis, this compound has been shown to activate the Nrf2 signaling pathway, which contributes to its therapeutic effects by suppressing NLRP3 inflammasome activation. nih.govnih.govmdpi.com This activation is sometimes linked to this compound's function as a natural agonist for the Aryl hydrocarbon Receptor (AhR), suggesting a potential cross-interaction between the AhR and Nrf2 signaling pathways. cjnmcpu.com By activating the Nrf2/Keap1 pathway, this compound enhances the cell's capacity to neutralize oxidative agents, thereby mitigating inflammation and tissue damage. nih.gov
Table 1: Effect of this compound on Nrf2/Keap1 Pathway Markers in a Rat Model of Arthritis
| Parameter | Effect of this compound Administration | Research Finding |
| Nrf2 mRNA Expression | ↑ Upregulated | Significantly increased in joint tissue compared to the untreated disease model. nih.govresearchgate.net |
| Keap1 mRNA Expression | ↓ Downregulated | Significantly decreased in joint tissue compared to the untreated disease model. nih.govresearchgate.net |
| HO-1 mRNA Expression | ↑ Upregulated | A key Nrf2 target gene, its expression was significantly increased. nih.govresearchgate.net |
| NQO1 mRNA Expression | ↑ Upregulated | Another Nrf2 target gene, its expression was significantly increased. nih.govresearchgate.net |
| Nrf2 Protein Level | ↑ Increased | Immunohistochemistry showed a higher percentage of Nrf2 staining in joint tissue. nih.govresearchgate.net |
Alteration of Fatty Acid Oxidation (FAO) Pathway in Treg Cell Differentiation
This compound has been identified as a potent promoter of regulatory T cell (Treg) differentiation, a crucial process for maintaining immune homeostasis and controlling autoimmune diseases. cjnmcpu.com The mechanism underlying this effect is centered on the metabolic reprogramming of T cells, specifically through the enhancement of the fatty acid oxidation (FAO) pathway. cjnmcpu.comjst.go.jp Tregs are known to rely on FAO for their differentiation, stability, and immunosuppressive function. nih.gov
Metabolomic studies have revealed that during Treg cell differentiation, this compound preferentially alters the FAO pathway, leading to an increase in related metabolites. cjnmcpu.comjst.go.jp This is substantiated by direct measurements showing that this compound promotes the oxygen consumption rate (OCR) in the early stages of Treg differentiation, which is indicative of enhanced oxidative phosphorylation fueled by FAO. cjnmcpu.comnih.gov Furthermore, the mRNA expression of enzymes critical to FAO is elevated upon this compound treatment. cjnmcpu.com The essential role of this pathway was confirmed when the beneficial effects of this compound on Treg differentiation were significantly diminished by either pharmacological or genetic inhibition of FAO. cjnmcpu.com
Delving deeper into the molecular mechanism, this compound's promotion of FAO leads to an elevated intracellular level of acetyl-CoA. jst.go.jp This increase in acetyl-CoA, a universal acetyl group donor, directly facilitates the epigenetic modification of the Foxp3 gene, the master transcription factor for Tregs. jst.go.jp Specifically, this compound enhances the acetylation of lysine 27 on histone 3 (H3K27ac) at the promoter and conserved non-coding sequence 2 (CNS2) regions of the Foxp3 locus. jst.go.jp This histone acetylation creates a more open chromatin structure, promoting Foxp3 gene transcription and thereby inducing Treg development. jst.go.jp Knocking down CPT1, the rate-limiting enzyme in FAO, was shown to weaken this compound's ability to increase acetyl-CoA levels and H3K27 acetylation, thus attenuating its anti-arthritic effects and confirming the centrality of the FAO-acetyl-CoA-Foxp3 axis. jst.go.jp
Table 2: Effect of this compound on Fatty Acid Oxidation (FAO) Pathway in Treg Cell Differentiation
| Parameter | Effect of this compound Treatment | Research Finding |
| Metabolic Pathway | Preferentially altered the FAO pathway | Global metabolomic analysis showed an elevation in FAO-related metabolites during Treg differentiation. cjnmcpu.comjst.go.jp |
| Oxygen Consumption Rate (OCR) | ↑ Increased | Promoted OCR in the early stage of Treg cell differentiation, indicating enhanced FAO. cjnmcpu.comnih.gov |
| FAO-related Enzymes mRNA | ↑ Increased | Elevated the mRNA expression of enzymes involved in the fatty acid oxidation pathway. cjnmcpu.comnih.gov |
| Acetyl-CoA Level | ↑ Increased | Elevated the level of acetyl-CoA derived from the enhanced FAO. jst.go.jp |
| H3K27 Acetylation | ↑ Increased | Promoted acetylation of H3K27 at the Foxp3 promoter and CNS2 regions. jst.go.jp |
| Treg Differentiation | ↑ Induced | Promoted the differentiation of Treg cells, an effect that was diminished when FAO was inhibited. cjnmcpu.comjst.go.jp |
Structure Activity Relationship Sar and Derivative Research
Design and Synthesis of Norisoboldine Derivatives
The design and synthesis of this compound derivatives are primarily driven by the need to overcome certain limitations of the parent compound, such as its low oral bioavailability. researchgate.netacs.org By strategically modifying the chemical structure of this compound, researchers aim to create new analogues with enhanced pharmacological profiles.
A significant challenge with this compound is its poor oral bioavailability, which has been measured at only 2.49%. researchgate.netacs.orgnih.gov This limitation hinders its development and clinical application. researchgate.net Consequently, a key strategy in derivative research is chemical modification to improve both its efficacy and its bioavailability. researchgate.netnih.gov Medicinal chemists employ chemical synthesis techniques to introduce new functional groups to the this compound scaffold, aiming to enhance its biological actions, such as the induction of regulatory T cells (Tregs). gardp.orgnih.gov
This compound is known to activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immunity and inflammation. researchgate.netcjnmcpu.com Targeting AhR is considered a promising therapeutic strategy for various diseases. researchgate.netnih.gov However, this compound's low bioavailability restricts its potential as an AhR-targeting drug. researchgate.netacs.org
To address this, researchers have designed and synthesized this compound analogues. researchgate.netnih.gov One such derivative, Analogue III11 (2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-9-ol), was identified as a potent AhR agonist. researchgate.netacs.orgnih.gov This analogue demonstrated the ability to enhance the expression of genes downstream of AhR, trigger the receptor's translocation to the nucleus, and promote the differentiation of regulatory T cells. acs.orgnih.gov Crucially, Analogue III11 exhibited a dramatically improved oral bioavailability of 87.40%, showcasing the success of the chemical modification strategy. researchgate.netnih.gov
| Compound | Oral Bioavailability (F) |
|---|---|
| This compound | 2.49% researchgate.netacs.orgnih.gov |
| Analogue III11 | 87.40% researchgate.netnih.gov |
Another successful example of enhancing this compound's therapeutic properties is the development of DC-01, a new this compound-benzoic acid derivative. researchgate.netnih.govresearchgate.net This modification was undertaken to improve the compound's ability to induce the differentiation of regulatory T cells (Treg cells), which are crucial for controlling autoimmune diseases. researchgate.net
Research has shown that DC-01 is significantly more potent in this regard than its parent compound. nih.govresearchgate.net The in vitro effective concentration for DC-01 to induce Treg cell differentiation is 1 µM, which is an order of magnitude lower than the 10 µM required for this compound. researchgate.netnih.govresearchgate.net In studies on mice with dextran (B179266) sodium sulfate-induced colitis, DC-01 demonstrated better amelioration of the condition compared to this compound. researchgate.netnih.gov These findings suggest that DC-01 is a promising candidate for treating inflammation- and immune-related diseases. nih.gov
| Compound | In Vitro Effective Concentration (Treg Differentiation) |
|---|---|
| This compound | 10 µM researchgate.netnih.govresearchgate.net |
| DC-01 | 1 µM researchgate.netnih.govresearchgate.net |
Development of Novel AhR Agonists (e.g., Analogue III11)
Studies on Biotransformation Products
Understanding how a compound is metabolized in the body is essential for drug development. Studies on the biotransformation of this compound have been conducted to identify its metabolites.
In one study, high-performance liquid chromatography coupled with mass spectrometry (HPLC-ESI/MSn) was used to analyze urine and bile samples from rats that had been administered this compound. nih.govwestminster.ac.uk A total of five metabolites were characterized. nih.govwestminster.ac.uk The results indicated that glucuronidation and sulfation were key metabolic pathways for this compound in rats. nih.govwestminster.ac.uk Two novel glucuronide conjugates were isolated from the rat urine and identified for the first time:
this compound-1-O-beta-D-glucuronide nih.govwestminster.ac.uk
this compound-9-O-alpha-D-glucuronide nih.govwestminster.ac.uk
Another study investigating the biotransformation of this compound and related substrates using various microorganisms identified nine different metabolites through processes such as reduction, oxidation, hydroxylation, and N-oxidation. researchgate.net
Preclinical and Translational Research Methodologies
In Vitro Experimental Models
In vitro studies are fundamental to understanding the direct effects of norisoboldine on specific cell types and cellular processes. These models allow for controlled investigation of molecular pathways and interactions.
Diverse Cell Line Studies
Research has shown that this compound can modulate the differentiation and function of T lymphocytes. In studies using CD4+ T cells, this compound was found to promote the differentiation of regulatory T cells (Tregs), particularly under hypoxic conditions. medchemexpress.comnih.gov This effect is linked to the compound's ability to alter cellular metabolism, specifically by promoting fatty acid oxidation (FAO). nih.gov By increasing FAO, this compound elevates the levels of acetyl-CoA, which in turn leads to increased histone H3K27 acetylation at the Foxp3 promoter, a key transcription factor for Treg development. nih.gov Furthermore, this compound has been observed to regulate the balance between Th17 and Treg cells, which is crucial in autoimmune conditions.
This compound has demonstrated significant anti-inflammatory effects in macrophage cell lines, such as RAW 264.7. nih.govjst.go.jp In lipopolysaccharide (LPS)-stimulated macrophages, this compound substantially reduces the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov This inhibition is associated with the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.gov Interestingly, its inhibitory action on cytokine production appears to be independent of the nuclear factor-kappa B (NF-κB) pathway. nih.gov Additionally, this compound can modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. jst.go.jpfrontiersin.org
This compound has been found to inhibit osteoclastogenesis, the process of osteoclast formation, which is critical in bone resorption. In studies using RAW264.7 cells and bone marrow-derived macrophages (BMMs) as osteoclast precursors, this compound significantly reduced the formation of mature osteoclasts and their bone-resorbing activity. nih.govnih.gov This effect is attributed to its ability to interfere with the RANKL signaling pathway. Specifically, this compound suppresses the ubiquitination of TRAF6 and the subsequent activation of MAPK and NF-κB signaling pathways. nih.gov It also down-regulates the expression of key osteoclast-related genes such as cathepsin K and MMP-9. nih.govnih.gov The aryl hydrocarbon receptor (AhR) has been identified as a key mediator in this compound's anti-osteoclastogenic effects. ijbs.commdpi.comnih.gov
The influence of this compound on mesenchymal stem cells (MSCs) has also been investigated. Studies have shown that this compound can promote the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) while inhibiting their adipogenic differentiation. nih.gov The pro-osteogenic effect is mediated through the mTOR/S6K1 signaling pathway. nih.gov Conversely, other research has indicated that this compound can inhibit the differentiation of BMSCs into chondrocytes, which may have implications for processes like fracture healing. researchgate.netnih.gov
The effects of this compound have been evaluated in the context of cancer, particularly in fibroblast-like synoviocytes (FLS) from adjuvant-induced arthritis models, which share some characteristics with cancer cells, such as aggressive proliferation. In this model, this compound was found to induce apoptosis (programmed cell death) in these cells, suggesting a potential role in controlling synovial hyperplasia. researchgate.net
Table 1: Summary of In Vitro Research Findings for this compound
| Cell Type | Cell Line/Model | Key Findings |
|---|---|---|
| T Lymphocytes | CD4+ T cells | Promotes Treg differentiation, especially in hypoxia, by enhancing fatty acid oxidation and H3K27 acetylation of the Foxp3 promoter. medchemexpress.comnih.gov |
| Macrophages | RAW 264.7 | Reduces production of NO, TNF-α, and IL-1β by inhibiting MAPK pathways. nih.gov Promotes M2 polarization. jst.go.jpfrontiersin.org |
| Osteoclast Precursors | RAW 264.7, BMMs | Inhibits RANKL-induced osteoclast differentiation and bone resorption by suppressing TRAF6-MAPK/NF-κB signaling. nih.govnih.gov |
| Mesenchymal Stem Cells | BMSCs | Promotes osteogenic differentiation via the mTOR/S6K1 pathway and inhibits adipogenic differentiation. nih.gov Inhibits chondrocyte differentiation. researchgate.netnih.gov |
| Cancer Cell Lines | Adjuvant-induced arthritis FLS | Induces apoptosis. researchgate.net |
Co-culture and Three-Dimensional Cell Culture Systems
Currently, publicly available research specifically detailing the use of this compound in co-culture or three-dimensional (3D) cell culture systems is limited. While the compound has been studied extensively in monolayer cell cultures, its evaluation in more complex, physiologically relevant in vitro systems like co-cultures (e.g., osteoblast-osteoclast co-cultures) or 3D spheroids has not been widely reported in the reviewed literature. Such advanced models would be invaluable for further elucidating the compound's effects on cell-cell interactions and tissue-like structures.
In Vivo Animal Models of Disease Pathogenesis
In vivo animal models are crucial for assessing the systemic effects and therapeutic efficacy of this compound in a living organism, providing insights that cannot be obtained from in vitro studies alone.
Models of Inflammatory Arthritis
This compound has been extensively studied in rodent models of rheumatoid arthritis, a chronic autoimmune inflammatory disorder.
In mouse and rat models of collagen-induced arthritis (CIA), orally administered this compound has been shown to significantly ameliorate the clinical signs of the disease, including joint swelling and erythema. medchemexpress.comdovepress.com Its therapeutic effect is associated with the regulation of the immune response, particularly by modulating the balance of Th17 and Treg cells within gut-associated lymphoid tissues. Research suggests that this compound may exert its anti-arthritic effects by inducing the trafficking of Treg cells from the gut to the inflamed joints. Furthermore, in the joints of CIA rats, this compound has been shown to reduce the number of osteoclasts and ameliorate bone erosion, an effect linked to its activation of the AhR pathway. nih.gov
In rat models of adjuvant-induced arthritis (AIA), this compound has also demonstrated potent anti-arthritic activity. It effectively inhibits the synovial inflammation and joint destruction characteristic of this model. dovepress.com Studies in AIA rats have highlighted this compound's ability to induce apoptosis in fibroblast-like synoviocytes, thereby potentially reducing synovial hyperplasia. researchgate.net The compound's inhibitory effect on bone destruction in this model is also a key finding. nih.gov
Models of Inflammatory Bowel Disease
The anti-inflammatory properties of this compound have been evaluated in animal models of inflammatory bowel disease (IBD).
In mouse models of DSS-induced colitis, a widely used model for ulcerative colitis, this compound has been shown to attenuate the severity of the disease. Its mechanism of action in this context is linked to its role as an aryl hydrocarbon receptor (AhR) agonist, which leads to the promotion of Treg differentiation and a subsequent reduction in colonic inflammation. medchemexpress.com The compound's ability to inhibit glycolysis in the inflamed colon is also a contributing factor to its therapeutic effect. medchemexpress.com
While DSS-induced colitis is a common model for studying this compound, specific studies focusing on its effects in TNBS-induced colitis, another key model for IBD that mimics Crohn's disease, are less prevalent in the currently reviewed literature. However, given its demonstrated efficacy in other inflammatory models, it is a plausible candidate for investigation in this context as well.
Dermatitis Models
This compound's potential for treating inflammatory skin conditions has been explored in models of dermatitis.
In models of atopic dermatitis induced by 2,4-dinitrochlorobenzene (DNCB), this compound has been shown to possess anti-inflammatory activity. It is suggested to suppress the inflammatory response by inhibiting the nuclear factor of activated T-cells (NFAT), a key regulator of T-cell activation and inflammatory cytokine production. mdpi.com
Table 2: Summary of In Vivo Research Findings for this compound
| Disease Model | Animal Model | Key Findings |
|---|---|---|
| Collagen-Induced Arthritis (CIA) | Mice, Rats | Reduces joint swelling and bone erosion. medchemexpress.comdovepress.com Regulates Th17/Treg balance in the gut. |
| Adjuvant-Induced Arthritis (AIA) | Rats | Inhibits synovial inflammation and joint destruction. nih.govdovepress.com Induces apoptosis in fibroblast-like synoviocytes. researchgate.net |
| DSS-Induced Colitis | Mice | Attenuates colitis severity by promoting Treg differentiation via AhR activation and inhibiting glycolysis. medchemexpress.com |
| DNCB-Induced Dermatitis | Not Specified | Suppresses inflammation by inhibiting NFAT. mdpi.com |
Bone Metabolism Models (e.g., Ovariectomy-Induced Osteoporosis, Fracture Healing Models)
This compound (NOR) has been investigated for its effects on bone health using established preclinical models that simulate conditions of bone loss and repair.
Ovariectomy-Induced Osteoporosis Model The ovariectomy (OVX) model in rodents is a standard and widely used preclinical model to simulate postmenopausal osteoporosis. biocytogen.com This procedure involves the surgical removal of the ovaries, leading to estrogen deficiency, which in turn causes an imbalance in bone remodeling, characterized by increased bone resorption by osteoclasts and reduced bone formation by osteoblasts. biocytogen.comdovepress.com This results in decreased bone mineral density and deterioration of the bone's microarchitecture, making the bones more fragile and susceptible to fractures. biocytogen.com
In a study utilizing an OVX mouse model, this compound was found to effectively prevent bone loss. nih.gov The research demonstrated that NOR administration preserved both trabecular and cortical bone mass. Mechanistically, this protective effect was attributed to an increase in the number of osteoblasts and the enhanced phosphorylation of the ribosomal protein S6 kinase 1 (S6K1), indicating that this compound promotes bone formation through the mTOR/S6K1 signaling pathway. nih.gov
Fracture Healing Models The process of fracture healing is a complex biological cascade involving inflammation, soft callus formation (chondrogenesis), hard callus formation (endochondral ossification), and bone remodeling. To study the influence of this compound on this process, researchers have employed diaphyseal fracture models, such as creating a mid-shaft fracture in the tibia of mice. nih.govmdpi.comresearchgate.net
Contrary to its protective role in osteoporosis, studies have revealed that this compound inhibits the fracture healing process. nih.govmdpi.com Research using a tibia fracture mouse model showed that NOR administration suppressed the formation of cartilage at the fracture site. mdpi.comresearchgate.net This inhibition of chondrogenesis leads to reduced endochondral ossification, a critical step for healing. mdpi.com The mechanism underlying this negative regulation involves the suppression of bone morphogenetic protein 2 (BMP2) signaling, which consequently reduces the differentiation of bone marrow stromal cells (BMSCs) into chondrocytes. nih.govmdpi.com These findings suggest that while beneficial in preventing systemic bone loss, this compound may delay the healing of bone fractures. mdpi.com
| Preclinical Model | Key Findings for this compound | Mechanism of Action | Reference |
|---|---|---|---|
| Ovariectomy (OVX)-Induced Osteoporosis | Prevents loss of trabecular and cortical bone. | Promotes osteoblast-induced bone formation via the S6K1 signaling pathway. | nih.gov |
| Tibia Fracture Healing Model | Inhibits fracture healing by suppressing cartilage formation and endochondral ossification. | Negatively regulates the differentiation of BMSCs into chondrocytes via BMP2 signaling. | nih.govmdpi.com |
Acute Lung Injury Models
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs. Preclinical investigations into the effects of this compound on ALI have often utilized sepsis-induced models. A common method to induce sepsis-related ALI in mice is through the administration of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. jst.go.jp
In a study using an LPS-induced ALI mouse model, this compound demonstrated significant therapeutic effects. jst.go.jp It was shown to effectively alleviate the pathological changes in the lung tissue. The administration of NOR led to a reduction in the total number of cells, protein concentration, neutrophils, and macrophages in the bronchoalveolar lavage fluid (BALF). jst.go.jp Furthermore, this compound was found to promote the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, both in vivo and in vitro. This immunomodulatory effect is regulated through the PKM2/HIF-1α/PGC-1α signaling pathway. jst.go.jp
| Preclinical Model | Key Findings for this compound | Mechanism of Action | Reference |
|---|---|---|---|
| Lipopolysaccharide (LPS)-Induced Acute Lung Injury | Alleviates lung injury, reduces inflammatory cell infiltration, and decreases inflammatory factors in BALF. | Promotes M2 macrophage polarization through the PKM2/HIF-1α/PGC-1α signaling pathway. | jst.go.jp |
Cancer Xenograft Models
Cancer xenograft models are a cornerstone of preclinical oncology research, involving the transplantation of human cancer cells or tissues into immunodeficient mice. dovepress.comherabiolabs.com These models are broadly categorized as:
Cell Line-Derived Xenografts (CDX): These are established by implanting cultured human cancer cell lines into mice. mdpi.commdpi.com They are highly repeatable and efficient for initial in vivo drug screening. mdpi.com
Patient-Derived Xenografts (PDX): These models are created by directly implanting tumor fragments from a patient into a mouse. dovepress.com PDX models are considered more clinically relevant as they better retain the histopathology, genetic features, and heterogeneity of the original tumor. dovepress.commdpi.com
Both CDX and PDX tumors can be implanted at different sites. Subcutaneous implantation is the most common method due to its simplicity and the ease of monitoring tumor growth with calipers. herabiolabs.com However, this does not replicate the natural tumor microenvironment. Orthotopic implantation , where the tumor cells are placed in the corresponding organ of origin (e.g., human breast cancer cells into the mouse mammary fat pad), better mimics the native environment and metastatic behavior of the cancer, though it is technically more complex to perform and monitor. herabiolabs.commdpi.com
While this compound has been noted for its potential anticancer activity, specific studies detailing its efficacy within these described cancer xenograft models are not extensively documented in the available literature. researchgate.nettargetmol.com
Efficacy Assessment Methodologies in Preclinical Studies
To determine the therapeutic efficacy of this compound in preclinical models, a range of quantitative and qualitative assessment methodologies are employed.
Clinical Scoring and Disease Activity Indices
Similarly, in other disease models such as colitis, a Disease Activity Index (DAI) is used to track disease progression by combining scores for weight loss, stool consistency, and bleeding. tandfonline.com The principle of using composite scores to track disease is a fundamental method for assessing efficacy in preclinical studies. nih.govclinexprheumatol.org
Histopathological and Immunohistochemical Evaluations
Histopathological analysis of tissues provides crucial insights into the microscopic effects of a compound. Tissues harvested from preclinical models are fixed, sectioned, and stained to visualize cellular and structural changes.
Histopathological Staining:
Hematoxylin and Eosin (H&E) Staining: This is a standard staining method used to evaluate general morphology, cellular infiltration, and tissue damage in various organs, including the joints in arthritis models and the lungs in ALI models. jst.go.jpfrontiersin.org
Safranin O and Toluidine Blue Staining: These stains are used specifically to assess cartilage integrity by visualizing proteoglycan content. mdpi.comfrontiersin.org In studies of this compound on fracture healing and arthritis, these stains reveal the extent of cartilage formation or degradation. mdpi.comfrontiersin.org
Immunohistochemistry (IHC): IHC uses antibodies to detect the presence and location of specific proteins within the tissue, providing mechanistic insights. In this compound research, IHC has been used to identify:
Phospho-S6K1 in bone tissue to confirm the activation of the mTOR/S6K1 pathway in osteoporosis models. nih.gov
Osterix (OSX) and Collagen I (COL1) in fracture calluses to evaluate endochondral ossification. researchgate.net
Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), Matrix Metalloproteinase-2 (MMP-2), and Proliferating Cell Nuclear Antigen (PCNA) in joint tissue to investigate the anti-inflammatory and anti-proliferative effects in arthritis. dovepress.com
Biochemical Marker Analysis in Biological Fluids and Tissues
The quantification of specific biochemical markers in serum, plasma, lavage fluid, or tissue homogenates is a key method for assessing the systemic or local effects of this compound. This involves techniques like ELISA (enzyme-linked immunosorbent assay) and RT-PCR (reverse transcription-polymerase chain reaction).
Key markers analyzed in this compound studies include:
Inflammatory and Arthritis Markers: In models of rheumatoid arthritis, efficacy is assessed by measuring levels of Rheumatoid Factor (RF), C-reactive protein (CRP), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). dovepress.comresearchgate.net
Bone Metabolism Markers: In osteoporosis models, serum levels of bone turnover markers are measured. These include C-terminal telopeptide of type I collagen (CTX-I) as a marker of bone resorption, as well as key signaling molecules like Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG). dovepress.com
Oxidative Stress Markers: The antioxidant effects of this compound are evaluated by measuring levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). dovepress.comresearchgate.net
Tissue Degradation Enzymes: The expression of enzymes that degrade the extracellular matrix, such as matrix metalloproteinases (e.g., MMP-2, MMP-3) and aggrecanases, are measured in arthritis models to assess the protective effect on joint tissue. dovepress.com
Markers in Lung Injury: In ALI models, the total protein concentration and inflammatory cell counts in bronchoalveolar lavage fluid (BALF) are measured as indicators of lung permeability and inflammation. jst.go.jp
| Marker Category | Specific Marker | Biological Fluid/Tissue | Preclinical Model | Observed Effect of this compound | Reference |
|---|---|---|---|---|---|
| Inflammatory Cytokines | TNF-α | Plasma | Rheumatoid Arthritis | Decreased | dovepress.comresearchgate.net |
| IL-6 | Plasma | Rheumatoid Arthritis | Decreased | dovepress.comresearchgate.net | |
| IL-10 | Plasma | Rheumatoid Arthritis | Increased | dovepress.comresearchgate.net | |
| Inflammatory Factors | BALF | Acute Lung Injury | Decreased | jst.go.jp | |
| Bone Turnover Markers | CTX-I | Serum | Osteoporosis (OVX) | Decreased | dovepress.com |
| RANKL | Serum | Osteoporosis (OVX) | Decreased | dovepress.com | |
| OPG | Serum | Osteoporosis (OVX) | No significant change | dovepress.com | |
| Oxidative Stress | MDA | Joint Tissue | Rheumatoid Arthritis | Decreased | dovepress.comresearchgate.net |
| SOD | Joint Tissue | Rheumatoid Arthritis | Enhanced activity | dovepress.comresearchgate.net | |
| GPx | Joint Tissue | Rheumatoid Arthritis | Enhanced activity | dovepress.comresearchgate.net | |
| Matrix Degradation | MMP-2 | Joint Tissue | Rheumatoid Arthritis | Downregulated | dovepress.com |
| MMP-3 | Joint Tissue | Rheumatoid Arthritis | Downregulated | dovepress.com |
Bioavailability and Pharmacokinetic Studies of this compound
This compound (NOR), an isoquinoline (B145761) alkaloid primarily found in the root of Lindera aggregata (Radix Linderae), has demonstrated significant therapeutic potential in preclinical studies. nih.govresearchgate.netnih.gov However, its clinical development is hampered by poor oral bioavailability, which has been reported to be as low as 2.77%. researchgate.net This limited systemic exposure after oral administration necessitates the exploration of advanced formulation strategies and a deeper understanding of its pharmacokinetic profile to unlock its full therapeutic utility.
Strategies for Oral Bioavailability Enhancement
To overcome the challenge of poor oral bioavailability, researchers have focused on innovative drug delivery systems designed to improve the solubility and absorption of this compound. nih.gov These strategies aim to modify the physicochemical properties of the compound to facilitate its transit across the intestinal barrier and reduce presystemic metabolism.
Self-nanoemulsifying drug delivery systems (SNEDDS) have emerged as a promising approach to enhance the oral bioavailability of poorly water-soluble drugs like this compound. researchgate.net SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. tandfonline.comtandfonline.com This in-situ formation of nanoemulsions provides a large surface area for drug release and absorption. researchgate.net
A study focused on enhancing this compound's bioavailability utilized a SNEDDS formulation loaded with a this compound-phospholipid complex (NOR-PC-SNEDDS). nih.gov The components of this system were carefully selected based on their ability to dissolve the NOR-PC and their emulsification efficiency. nih.gov The final formulation consisted of NOR-PC, ethyl oleate (B1233923) as the oil phase, Labrasol and Cremophor EL as surfactants, and Transcutol HP as a cosurfactant. nih.govtandfonline.com Upon dilution with water, this formulation formed nanoemulsions with a particle size of approximately 36.72 nm. nih.gov Pharmacokinetic studies in rats demonstrated that the absolute bioavailability of this compound from the NOR-PC-SNEDDS was significantly increased, showing a 372% relative bioavailability compared to the free this compound suspension. nih.govresearchgate.net
Table 1: Composition of this compound-Phospholipid Complex Self-Nanoemulsifying Drug Delivery System (NOR-PC-SNEDDS)
| Component | Role | Weight Ratio |
| This compound-Phospholipid Complex (NOR-PC) | Drug-Lipid Complex | 1 |
| Ethyl Oleate | Oil Phase | 2 |
| Labrasol | Surfactant | 3.36 |
| Cremophor EL | Surfactant | 2.24 |
| Transcutol HP | Cosurfactant | 2.4 |
| Data sourced from Zhang et al., 2019. nih.govtandfonline.com |
The formation of a phospholipid complex is a key strategy to improve the lipophilicity of drugs, thereby enhancing their absorption. nih.gov For this compound, a phospholipid complex (NOR-PC) was prepared by mixing this compound with soybean phospholipid at a 1:3 mass ratio using a solvent evaporation method. nih.govtandfonline.com The resulting complex demonstrated significantly improved liposolubility compared to the free drug. nih.gov Characterization using differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FT-IR) confirmed the formation of the complex. nih.govtandfonline.com This enhanced lipophilicity allows for better encapsulation within the lipid-based SNEDDS and facilitates interaction with the lipid membranes of enterocytes. nih.gov
Application of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Mechanisms of Intestinal Absorption (e.g., Intestinal Lymphatic Absorption)
The significant increase in the oral bioavailability of this compound when formulated as a NOR-PC-SNEDDS is attributed to several mechanisms, a key one being the enhancement of intestinal lymphatic absorption. nih.gov The lymphatic system provides a pathway for the absorption of highly lipophilic drugs, bypassing the hepatic first-pass metabolism that often limits the bioavailability of orally administered compounds. researchgate.net The lipid components of the SNEDDS are digested in the gastrointestinal tract to form mixed micelles, which can be absorbed into the lymphatic circulation. researchgate.net
Studies investigating the NOR-PC-SNEDDS formulation indicated that it promotes intestinal lymphatic transport. nih.govresearchgate.net This was demonstrated through experiments that likely involved the collection of lymph from cannulated mesenteric lymph ducts in animal models after oral administration of the formulation. By delivering this compound through the lymphatic system, a greater proportion of the absorbed drug can reach systemic circulation intact. nih.gov
Modulation of Drug Metabolism Pathways (e.g., Phase II Metabolism Inhibition)
In addition to enhancing absorption, the NOR-PC-SNEDDS formulation was found to modulate the metabolic pathways of this compound. nih.gov this compound is known to undergo extensive Phase II metabolism, primarily through glucuronidation and sulfation, which facilitates its elimination from the body. westminster.ac.uk This metabolic process is a significant contributor to its low oral bioavailability.
Liver microsome experiments revealed that the components of the SNEDDS formulation could inhibit the Phase II metabolism of this compound. nih.govresearchgate.net The surfactants and co-surfactants used in the formulation likely interfere with the activity of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), the key enzymes responsible for Phase II conjugation reactions. nih.gov By inhibiting this presystemic metabolism in the gut and liver, the NOR-PC-SNEDDS formulation ensures that more of the parent drug reaches the systemic circulation, thereby increasing its bioavailability. nih.govresearchgate.net
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | Data not specified | Data not specified | 100 |
| NOR-PC-SNEDDS | Data not specified | Data not specified | 372 |
| Data reflects the reported 372% relative bioavailability of NOR-PC-SNEDDS compared to the NOR suspension. nih.gov |
Advanced Research Methodologies and Analytical Approaches
Omics Technologies for Comprehensive Biological Insight
"Omics" technologies offer a holistic view of biological systems by enabling the large-scale study of molecules such as metabolites and proteins. These approaches have been instrumental in characterizing the systemic effects of norisoboldine.
Metabolomics is the comprehensive analysis of low-molecular-weight metabolites in biological samples, providing a functional snapshot of cellular activity. nih.gov Methodologies like Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) and Nuclear Magnetic Resonance (NMR)-based metabolomics are powerful tools for this purpose. nih.govmdpi.com UPLC-ESI-QTOF-MS is noted for its high separation resolution, sensitivity, and mass accuracy, making it highly effective for analyzing complex extracts. mdpi.com NMR-based metabolomics is highly reproducible and non-destructive, which is advantageous for large-scale studies and identifying a wide range of metabolites. nih.govresearchgate.net
Metabolomics studies have been pivotal in identifying disease-related biomarkers that are modulated by this compound. In a study using an NMR-based untargeted metabolomics approach on rats with collagen-induced arthritis (CIA), treatment with this compound led to the restoration of 22 endogenous metabolites that were altered by the disease. nih.gov These metabolites, primarily related to lipid metabolism, serve as potential biomarkers for monitoring the therapeutic effects of this compound in rheumatoid arthritis. nih.gov The ability of NMR-based metabolomics to analyze intact tissue specimens with minimal preparation further enhances its utility in biomarker discovery. nih.gov
Table 1: Potential Disease Biomarkers Modulated by this compound in Arthritis Model Rats This table is interactive. Click on the headers to sort.
| Metabolite Class | Specific Metabolites Restored by this compound |
|---|---|
| Lipid-related | Various lipid molecules |
| Amino Acids | Altered amino acids |
| Other | 22 total endogenous metabolites |
Data sourced from a study on collagen-induced arthritis in rats, where this compound treatment restored levels of these metabolites. nih.gov
Beyond identifying biomarkers, metabolomics elucidates how this compound alters specific metabolic pathways. A global metabolomic analysis revealed that this compound preferentially alters the fatty acid oxidation (FAO) pathway during the differentiation of regulatory T cells (Treg cells). nih.gov Further investigation using an NMR-based untargeted metabolomics approach in a rat model of collagen-induced arthritis demonstrated that this compound's therapeutic effect is strongly associated with the regulation of systemic lipid metabolism. nih.gov The study found that this compound treatment restored the levels of numerous metabolites that were significantly changed by arthritis, with most being linked to lipid metabolism. nih.gov Specifically, studies have shown that this compound up-regulates the expression of carnitine palmitoyltransferase 1 (CPT-1), a key enzyme in fatty acid oxidation, and down-regulates fatty acid synthase (FASN). nih.gov These findings highlight that this compound's mechanism involves the modulation of crucial metabolic pathways, such as fatty acid and lipid metabolism. nih.govnih.gov
Feature-based molecular networking, a cutting-edge technique that uses tandem mass spectrometry (MS/MS) data, has become a powerful tool for the high-throughput characterization and visualization of metabolites in complex natural products. rsc.org This approach organizes compounds into networks based on their fragmentation patterns, facilitating the identification of known compounds and the annotation of novel, structurally related molecules. acs.org
This methodology has been successfully employed to differentiate and annotate alkaloids, including this compound, from the bark of Cinnamomum cassia and Cinnamomum verum. nih.govresearchgate.net In another study, molecular networking combined with metabolomics was used to identify potential antileukemic agents from various plant extracts, highlighting this compound as one of the significant aporphine (B1220529) alkaloids with potential cytotoxic activity. acs.org This demonstrates the utility of molecular networking in rapidly identifying bioactive compounds like this compound within complex biological matrices. acs.orgresearchgate.net
Metabolomics Profiling (e.g., UPLC-ESI-QTOF-MS, NMR-based Metabolomics)
Discovery of Disease Biomarkers
Molecular and Cellular Biology Techniques
To understand the specific molecular targets of this compound, researchers employ various molecular and cellular biology techniques. These methods allow for the precise measurement of changes in gene and protein expression following treatment with the compound.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and its quantitative version (qRT-PCR) are highly sensitive techniques used to detect and quantify messenger RNA (mRNA) levels. thermofisher.com This allows researchers to determine how this compound regulates the expression of specific genes. culturecollections.org.uk The process involves converting RNA into complementary DNA (cDNA), which is then amplified, and the expression levels of target genes are typically normalized to stable housekeeping genes. thermofisher.comculturecollections.org.uk
Numerous studies have utilized qRT-PCR to uncover the mechanisms behind this compound's anti-inflammatory and immunomodulatory effects. For instance, in a rat model of rheumatoid arthritis, this compound administration was found to modulate the mRNA expression of several key genes in joint tissue. It significantly reduced the expression of matrix metalloproteinases (mmp-2, mmp-3), aggrecanases (ADAMTS-4, ADAMTS-5), and a key inflammatory regulator (Ikbkb). nih.gov Concurrently, it regulated the Nrf2-Keap1 signaling pathway by increasing the expression of the antioxidant gene Nrf2 and its downstream targets Ho-1 and Nqo-1, while decreasing the expression of Keap1. nih.govdovepress.com Other studies have shown that this compound suppresses IL-2 expression in Jurkat cells and reduces mRNA levels of pro-inflammatory cytokines such as INF-γ, TNF-α, IL-4, and IL-6 in mouse models of dermatitis. tandfonline.com It has also been shown to promote Treg differentiation by affecting the expression of Foxp3 and IL-10. nih.gov
Table 2: Gene Expression Modulated by this compound This table is interactive. Click on the headers to sort.
| Gene | Regulation | Biological Context / Disease Model | Source(s) |
|---|---|---|---|
| Inflammation & Matrix Degradation | |||
| Ikbkb | Down | Rheumatoid Arthritis (Rat) | nih.gov |
| mmp-2 | Down | Rheumatoid Arthritis (Rat) | nih.gov |
| mmp-3 | Down | Rheumatoid Arthritis (Rat) | nih.gov |
| ADAMTS-4 | Down | Rheumatoid Arthritis (Rat) | nih.gov |
| ADAMTS-5 | Down | Rheumatoid Arthritis (Rat) | nih.gov |
| TNF-α | Down | Colitis (Mouse), Dermatitis (Mouse) | tandfonline.comnih.gov |
| IL-1β | Down | Colitis (Mouse) | nih.gov |
| IL-6 | Down | Dermatitis (Mouse) | tandfonline.com |
| Immune Regulation | |||
| IL-2 | Down | Jurkat Cells (in vitro) | tandfonline.com |
| INF-γ | Down | Dermatitis (Mouse) | tandfonline.com |
| IL-4 | Down | Dermatitis (Mouse) | tandfonline.com |
| IL-10 | Up | Colitis (Mouse) | nih.gov |
| Foxp3 | Up | CD4+ T cells (in vitro) | nih.gov |
| Oxidative Stress & Metabolism | |||
| Nrf2 | Up | Rheumatoid Arthritis (Rat) | nih.govdovepress.com |
| Keap1 | Down | Rheumatoid Arthritis (Rat) | nih.govdovepress.com |
| Ho-1 | Up | Rheumatoid Arthritis (Rat) | nih.govdovepress.com |
| Nqo-1 | Up | Rheumatoid Arthritis (Rat) | nih.govdovepress.com |
| CPT-1 | Up | Rheumatoid Arthritis (Rat) | nih.gov |
Protein Expression and Interaction Studies
A variety of immunoassays have been instrumental in understanding how this compound modulates protein activities and interactions within cellular signaling pathways.
Western Blotting: This technique has been extensively used to analyze changes in protein expression levels in response to norisobboldine treatment. For instance, in studies involving RAW264.7 cells, Western blotting revealed that this compound suppressed the nuclear translocation of NF-κB-p65, a key transcription factor in inflammatory processes. plos.org It also showed that this compound did not significantly affect the expression of TRAF6 but did inhibit the expression of transcription factors c-Fos and NFATc1. plos.org In other research, this compound was found to selectively inhibit the expression of phosphorylated p65 at serine 276 (p-p65 (ser276)) but not at serine 536 (p-p65 (ser536)) or the catalytic subunit of PKA (PKAc). plos.org Furthermore, studies have demonstrated this compound's ability to up-regulate the expression of the aryl hydrocarbon receptor (AhR) in the nucleus while decreasing it in the cytosol. ijbs.com
Immunoprecipitation: This method has been crucial for studying protein-protein interactions influenced by this compound. Co-immunoprecipitation assays have shown that this compound inhibits the formation of the PKAc/p65 complex, which is a critical step in the NF-κB signaling pathway. plos.orgchemfaces.com This inhibition prevents the phosphorylation of p65 and its subsequent binding to DNA. chemfaces.com Additionally, immunoprecipitation has been used to demonstrate that this compound suppresses the accumulation of TRAF6-TAK1 complexes, which are upstream activators of the MAPK and NF-κB pathways. plos.org It has also been shown to enhance the accumulation of the AhR-ARNT complex and the AhR-NF-κB-p65 complex. ijbs.comnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA has been employed to quantify the levels of various proteins and cytokines in response to this compound. Studies have shown that this compound can decrease the serum levels of pro-inflammatory markers such as rheumatoid factor (RF), C-reactive protein (CRP), IL-6, PGE2, and MMP-13 in animal models of arthritis. chemfaces.comdovepress.com Conversely, it has been shown to upregulate the anti-inflammatory cytokine IL-10. chemfaces.com ELISA has also been used to detect inflammatory factors in bronchoalveolar lavage fluid in studies of acute lung injury. jst.go.jp
| Technique | Key Finding with this compound | Associated Proteins | Cell/Model System | Reference |
|---|---|---|---|---|
| Western Blotting | Suppressed nuclear translocation of NF-κB-p65. | NF-κB-p65, TRAF6, c-Fos, NFATc1 | RAW264.7 cells | plos.org |
| Western Blotting | Selectively inhibited p-p65 (ser276) expression. | p-p65 (ser276), p-p65 (ser536), PKAc | HUVECs | plos.org |
| Immunoprecipitation | Inhibited formation of the PKAc/p65 complex. | PKAc, p65 | HUVECs | plos.orgchemfaces.com |
| Immunoprecipitation | Suppressed accumulation of TRAF6-TAK1 complexes. | TRAF6, TAK1 | RAW264.7 cells | plos.org |
| ELISA | Decreased serum levels of pro-inflammatory markers. | RF, CRP, IL-6, PGE2, MMP-13 | AIA rats | chemfaces.comdovepress.com |
Reporter Gene Assays for Pathway Activation
Reporter gene assays are powerful tools for investigating the activation or inhibition of specific signaling pathways. In the context of this compound research, these assays have provided direct evidence of its effects on transcription factor activity.
Studies have utilized luciferase reporter gene assays to demonstrate that this compound can activate the aryl hydrocarbon receptor (AhR) signaling pathway. nih.govijbs.com In these experiments, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with xenobiotic response elements (XREs), which are binding sites for the AhR. ijbs.comnih.gov An increase in luciferase activity upon treatment with this compound indicates that it promotes the binding of AhR to the XREs, thereby activating gene transcription. ijbs.comnih.gov This suggests that this compound acts as an agonist of AhR. nih.govijbs.com
Electrophoretic Mobility Shift Assay (EMSA) for DNA-Binding Activity
The electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a technique used to study protein-DNA interactions. licorbio.comwikipedia.org This method has been employed to investigate the effect of this compound on the DNA-binding activity of transcription factors.
Research has shown that this compound can significantly reduce the DNA-binding activity of NF-κB. plos.org In these studies, nuclear extracts from cells treated with this compound are incubated with a labeled DNA probe containing the NF-κB binding site. The resulting protein-DNA complexes are then separated by gel electrophoresis. A decrease in the shifted band corresponding to the NF-κB-DNA complex indicates that this compound inhibits the ability of NF-κB to bind to its target DNA sequence. plos.org
Flow Cytometry for Cell Differentiation and Apoptosis Analysis
Flow cytometry is a versatile technique that allows for the analysis of multiple characteristics of individual cells within a heterogeneous population. ed.ac.uk It has been utilized to study the effects of this compound on cell differentiation and apoptosis.
In the context of osteoclast differentiation, flow cytometry can be used to quantify the number of differentiated osteoclasts, which are often identified by the expression of specific cell surface markers. plos.orgnih.gov Studies have shown that this compound can inhibit the differentiation of osteoclasts. plos.orgnih.gov
Furthermore, flow cytometry is a powerful tool for detecting and quantifying apoptosis, or programmed cell death. nih.govbio-rad-antibodies.com Assays using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, can be used to distinguish between viable, apoptotic, and necrotic cells. immunostep.com Research has indicated that this compound can induce apoptosis in certain cell types, such as fibroblast-like synoviocytes from rats with adjuvant-induced arthritis. chemfaces.com
Computational Approaches
In addition to experimental techniques, computational methods have provided valuable insights into the molecular interactions of this compound.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. openaccessjournals.comopenaccessjournals.com This method has been used to investigate the interaction of this compound with its potential protein targets.
Docking studies have suggested that this compound can stably bind to the aryl hydrocarbon receptor (AhR), with a higher affinity than some of its known ligands. chemfaces.comnih.gov These computational predictions are supported by experimental data showing that this compound can activate the AhR signaling pathway. nih.gov Molecular docking has also been used to predict the interaction of this compound with protein kinase A (PKA), suggesting a higher affinity for PKA than its original ligand. plos.org This is consistent with experimental findings that this compound inhibits PKA activity. plos.org
| Predicted Target | Key Finding | Supporting Experimental Evidence | Reference |
|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Stable binding and higher affinity than some known ligands. | Activation of AhR signaling pathway. | chemfaces.comnih.gov |
| Protein Kinase A (PKA) | Higher affinity than the original PKA ligand. | Inhibition of PKA activity. | plos.org |
Analytical Chemistry for Research and Quality Control
The accurate quantification of this compound in biological samples and herbal materials is essential for both research and quality control purposes. Various analytical chemistry techniques have been developed for this purpose.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) with UV detection are commonly used methods for the quantitative analysis of this compound in Radix Linderae, the plant from which it is often isolated. nih.gov These methods have been shown to be simple, accurate, and reliable, with good linearity and recovery. nih.gov UPLC offers advantages over HPLC in terms of shorter analysis time, better sensitivity, and reduced solvent consumption.
For pharmacokinetic studies, more sensitive methods such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) have been developed to simultaneously determine the concentrations of this compound and its metabolites in plasma. researchgate.net These methods are crucial for understanding the absorption, distribution, metabolism, and excretion of the compound in living organisms.
In the context of quality control for traditional Chinese medicines, this compound has been designated as a chemical marker for the quality assessment of L. aggregata in the China Pharmacopeia 2020. rsc.org However, it is recognized that a comprehensive quality evaluation should involve the quantification of multiple active constituents. rsc.org
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures. For an alkaloid like this compound, various HPLC methods have been developed to ensure accurate analysis, particularly for quality control and research purposes. westminster.ac.uknih.gov These methods are often tailored to the specific chemical properties of this compound and the matrix in which it is being analyzed.
Strong Cation Exchange (SCX) HPLC is a specialized chromatographic technique particularly effective for the separation and quantification of alkaloids like this compound. tandfonline.com This method leverages the ionic characteristics of alkaloids, which are typically basic and exist as cations in acidic mobile phases. The stationary phase in an SCX column contains negatively charged functional groups that interact with the positively charged analyte molecules, leading to their retention.
A specific SCX-HPLC method was developed for the simultaneous determination of this compound, synephrine, and arecoline. tandfonline.comnih.gov In this study, an Agilent SCX column was chosen specifically for its efficacy in separating alkaloids. tandfonline.com The separation was achieved at 35°C using a mobile phase composed of methanol (B129727) and 0.2% phosphoric acid, delivered at a flow rate of 1.0 mL/min. nih.govresearchgate.net Detection of the eluting compounds was performed at a wavelength of 215 nm. nih.gov
This method demonstrated excellent performance for the quantification of this compound. It showed good linearity over a concentration range of 2.06–201.6 µg/mL. tandfonline.comresearchgate.net The limit of quantification (LOQ) for this compound was established at 2.06 µg/mL (with a signal-to-noise ratio of 10), and the limit of detection (LOD) was 1.21 µg/mL (with a signal-to-noise ratio of 3). tandfonline.comnih.gov The average recovery rate for this compound using this method was found to be 99.04%. tandfonline.comnih.gov These findings validate the SCX-HPLC method as a successful and reliable approach for the quantitative analysis of this compound in complex samples like traditional Chinese medicine preparations. tandfonline.comnih.gov
| Parameter | Condition/Value | Source |
|---|---|---|
| Stationary Phase | Agilent SCX Column (250 × 4.6 mm, 5 µm) | tandfonline.comnih.gov |
| Mobile Phase | Methanol-0.2% Phosphoric Acid | tandfonline.comnih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 35°C | nih.govresearchgate.net |
| Detection Wavelength | 215 nm | nih.gov |
| Linear Range | 2.06–201.6 µg/mL | tandfonline.comresearchgate.net |
| Limit of Quantification (LOQ) | 2.06 µg/mL | tandfonline.comnih.gov |
| Limit of Detection (LOD) | 1.21 µg/mL | tandfonline.comnih.gov |
| Average Recovery | 99.04% | nih.gov |
Ion-Pairing Chromatography (IPC) is another HPLC technique applicable to the analysis of ionic or ionizable compounds like this compound. It is typically performed using a reversed-phase (C18 or C8) column. The core principle involves adding an ion-pairing reagent to the mobile phase. This reagent has a charge opposite to that of the analyte and a hydrophobic region that can interact with the stationary phase. The ion-pairing reagent forms a neutral ion pair with the analyte, which is then retained and separated on the non-polar stationary phase.
For alkaloids, ion-pair reversed-phase HPLC is a widely applied method. researchgate.net In the context of this compound analysis, IPC has been considered and compared with other methods like SCX-HPLC. tandfonline.comnih.gov One study noted that while developing a method for this compound and other alkaloids, an ion-pairing method using a standard reversed-phase column was compared to the SCX method, with the latter being found more suitable for their specific application. tandfonline.comnih.gov
In research on the alkaloidal constituents of Artabotrys monteiroae, an ion-pair HPLC system was used that led to the excellent separation of several aporphine alkaloids, including this compound. This method utilized sodium perchlorate (B79767) as the ion-pairing reagent. Another approach that can involve ion-pairing principles is the use of mobile phase additives like formic acid and triethylamine (B128534) in reversed-phase HPLC, which was employed for this compound quantification. nih.gov Triethylamine can interact with free silanol (B1196071) groups on the stationary phase and influence the retention of basic analytes.
| Technique | Ion-Pairing/Mobile Phase Additive | Analyte(s) | Source |
|---|---|---|---|
| Ion-Pair HPLC | Sodium Perchlorate | This compound and other aporphines | |
| Reversed-Phase HPLC | 0.5% Formic Acid and Triethylamine | This compound | nih.gov |
Future Directions and Research Perspectives
Identification of Novel Molecular Targets and Signaling Pathways
While current research has identified several key molecular targets and signaling pathways for norisoboldine, further investigation is needed to uncover the full spectrum of its pharmacological actions.
Key Research Areas:
Aryl Hydrocarbon Receptor (AhR): this compound has been identified as a natural agonist of the Aryl Hydrocarbon Receptor (AhR). medchemexpress.comnih.gov Future studies should continue to explore the downstream effects of AhR activation by this compound and its role in modulating immune responses. nih.gov Research indicates this compound can bind to AhR, promote its nuclear translocation, and enhance the formation of the AhR-ARNT complex. nih.gov This activation appears to be crucial for its ability to attenuate osteoclast differentiation and inflammatory bone erosion. nih.gov
NF-κB and MAPK Pathways: this compound has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are central to inflammatory processes. nih.govplos.orgtargetmol.com Specifically, it can suppress the nuclear translocation of NF-κB-p65 and the activation of ERK and p38 MAPK. plos.org Further research should aim to identify the specific upstream kinases and phosphatases that are modulated by this compound within these pathways.
Osteoclast Differentiation Pathways: Studies have demonstrated that this compound suppresses osteoclast differentiation by preventing the accumulation of TRAF6-TAK1 complexes and inhibiting the activation of MAPKs/NF-κB/c-Fos/NFATc1 pathways. plos.org Future work could investigate the direct binding targets of this compound within this signaling cascade.
Other Potential Pathways: Research suggests that this compound may also influence other signaling pathways, including the cAMP-PKA-NF-κB/Notch-1 pathway, which is involved in suppressing VEGF-induced endothelial cell migration. researchgate.net Additionally, it has been shown to induce the generation of intestinal Treg cells through the activation of the AhR/glycolysis axis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway. researchgate.net
Development of Advanced Drug Delivery Systems for Targeted Therapy
A significant hurdle for the clinical development of this compound is its poor oral bioavailability. tandfonline.com Advanced drug delivery systems are being explored to overcome this limitation and enhance its therapeutic efficacy.
Promising Approaches:
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): A novel SNEDDS loaded with a this compound-phospholipid complex (NOR-PC-SNEDDS) has been developed. tandfonline.comnih.gov This system significantly improved the liposolubility and oral bioavailability of this compound in rats, with an absolute bioavailability of 372% relative to the free compound. tandfonline.comnih.gov The enhanced absorption is attributed to increased intestinal lymphatic transport and inhibition of Phase II metabolism. nih.gov
Chitosan (B1678972) Microspheres: Injectable this compound-loaded chitosan microspheres have been formulated using an emulsion cross-linking method. nih.gov These microspheres demonstrated a burst release followed by a slow, sustained release, suggesting their potential for localized and prolonged drug delivery. nih.gov
Future research in this area should focus on optimizing these delivery systems for specific therapeutic applications, evaluating their long-term stability, and conducting further preclinical studies to assess their in vivo performance and safety.
Exploration of Combination Therapies and Synergistic Effects
Combining this compound with other therapeutic agents could offer synergistic effects, potentially enhancing efficacy while reducing side effects. nih.gov
Potential Combinations:
Combination with Hyperthermia: In gastric cancer cells, co-treatment with Linderae Radix (of which this compound is a bioactive compound) and hyperthermia has been shown to synergistically inhibit cell proliferation and increase reactive oxygen species (ROS) generation, leading to enhanced cancer cell death. mdpi.com
Combination with Chemotherapeutics: The principle of combining natural compounds with traditional chemotherapy to increase effectiveness and reduce toxicity is well-established. nih.gov Future studies could explore the synergistic effects of this compound with various chemotherapeutic agents in different cancer models. For instance, research has shown that antisense oligonucleotides can have synergistic effects when combined with agents like paclitaxel (B517696) and cyclophosphamide. nih.gov
Investigating the molecular mechanisms underlying these synergistic interactions will be crucial for designing rational and effective combination therapies.
Translational Research Towards Clinical Applications
Translational research is the critical bridge between basic scientific discoveries and their application in clinical practice. unicancer.frparisbraininstitute.orgleicabiosystems.com For this compound, this involves a multi-step process to translate promising preclinical findings into tangible benefits for patients.
The primary goal of translational research is to accelerate the development of new therapies. unicancer.fr This process typically involves two main phases: the first phase translates basic research knowledge into a potential clinical concept or product, while the second phase involves clinical trials to evaluate efficacy and safety in humans. parisbraininstitute.org The journey from the laboratory to the clinic is often fraught with challenges, a phenomenon sometimes referred to as the "valley of death" in drug development. parisbraininstitute.org
Future efforts in the translational research of this compound should focus on:
Conducting rigorous preclinical studies in relevant animal models of disease.
Establishing the safety and pharmacokinetic profile of this compound in humans.
Designing and conducting well-controlled clinical trials to evaluate its therapeutic efficacy for specific indications. emrespublisher.com
Application of Pharmacogenomics in Personalized Medicine
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. numberanalytics.comimsociety.org This field holds the promise of personalized medicine, where treatments are tailored to the individual patient to maximize efficacy and minimize adverse effects. ahdbonline.comnih.govmdpi.com
For a natural compound like this compound, which interacts with multiple targets, understanding the role of genetic variations is particularly important. Future research in this area could involve:
Identifying Genetic Biomarkers: Identifying genetic variations in the genes encoding this compound's molecular targets (e.g., AhR, components of the NF-κB and MAPK pathways) that may predict a patient's response to treatment.
Metabolic Enzyme Genotyping: Investigating the influence of genetic polymorphisms in drug-metabolizing enzymes, such as cytochrome P450s, on the pharmacokinetics and bioavailability of this compound. ahdbonline.com
Tailoring Treatment Regimens: Using pharmacogenomic data to select patients who are most likely to benefit from this compound therapy and to optimize dosing strategies.
Comprehensive Safety and Toxicology Profiling
While this compound has shown a favorable safety profile in preclinical studies, a comprehensive understanding of its potential toxicity is essential for its clinical development. researchgate.net
Future toxicological studies should include:
In-depth Toxicogenomic Profiling: Utilizing 'omics' technologies to understand the molecular mechanisms underlying any potential toxicity. nih.gov
Off-Target Profiling: Systematically evaluating the interaction of this compound with a broad range of receptors and enzymes to identify any potential off-target effects that could lead to adverse drug reactions. fda.gov
Long-Term Toxicity Studies: Conducting long-term studies in animal models to assess the potential for chronic toxicity, carcinogenicity, and reproductive toxicity.
Studies in Disease Models: Evaluating the safety of this compound in animal models of disease, as the toxicological profile may differ between healthy and diseased states. researchgate.net
Investigation of Long-Term Efficacy and Sustained Therapeutic Effects
Most preclinical studies on this compound have focused on its short-term effects. To establish its true therapeutic potential, it is crucial to investigate its long-term efficacy and whether it can produce sustained therapeutic effects.
Future research should address:
Chronic Disease Models: Evaluating the efficacy of long-term this compound administration in chronic disease models, such as rheumatoid arthritis and inflammatory bowel disease.
Disease Modification: Determining whether this compound can not only alleviate symptoms but also modify the underlying course of the disease, for example, by preventing joint destruction in arthritis. mdpi.com
Relapse and Remission: In models of relapsing-remitting diseases, assessing whether this compound can prolong remission and prevent disease flares.
By systematically addressing these future research directions, the scientific community can fully unlock the therapeutic potential of this compound and potentially bring a new, effective, and safe treatment option to patients.
Comparative Studies with Other Isoquinoline (B145761) Alkaloids from Radix Linderae
The total alkaloid extract of Radix Linderae is often considered the primary active component responsible for its anti-inflammatory properties. researchgate.netinforang.com Phytochemical analyses have identified numerous isoquinoline alkaloids within this extract, including aporphine (B1220529) alkaloids like boldine (B1667363) and isoboldine (B12402355), as well as others such as linderaline, reticuline, and N-methyllaurotetanine. frontiersin.orginforang.com Comparative studies have begun to dissect the individual activities of these alkaloids relative to one another and to the total extract.
A key area of comparative research has been in the realm of anti-inflammatory activity. One study investigated the effects of this compound, boldine, and isoboldine on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in macrophage cells. The findings revealed that while all three alkaloids could suppress the expression of Interleukin-6 (IL-6), this compound demonstrated the most potent inhibitory effect. inforang.com Furthermore, this compound and boldine were both effective at reducing the expression of Interleukin-1β (IL-1β), an effect not observed with isoboldine at the tested concentrations. inforang.com
Interestingly, the study also highlighted that the total alkaloid fraction exerted a more powerful inhibitory effect on cytokine expression than the individual alkaloids tested. This suggests a potential synergistic effect among the various alkaloids present in Radix Linderae, where the combined action is greater than the sum of the individual effects. inforang.com This underscores the importance of studying this compound not just in isolation but also within the chemical context of its natural source.
Mechanistically, this compound's actions have been linked to the Aryl hydrocarbon receptor (AhR) signaling pathway. ijbs.com It is noteworthy that other isoquinoline alkaloids, such as berberine (B55584) and protopine (B1679745) (which may not be from Radix Linderae), are also known to modulate AhR, suggesting a shared mechanistic pathway among this class of compounds that warrants further comparative investigation. ijbs.commedchemexpress.com Such studies could reveal subtle differences in receptor affinity or downstream signaling that differentiate the biological activities of this compound from other related alkaloids.
Future comparative research should aim to expand the range of alkaloids tested and the number of biological endpoints assessed. Head-to-head studies comparing the efficacy of this compound with other major alkaloids from Radix Linderae in various models of inflammation, pain, and metabolic disorders would provide a clearer picture of their relative potencies and therapeutic potential.
Research Findings: Comparative Anti-inflammatory Activity
| Alkaloid | Source | Assay | Key Comparative Finding | Reference |
|---|---|---|---|---|
| This compound | Radix Linderae | LPS-induced cytokine expression in RAW 264.7 macrophages | Showed the strongest suppression of IL-6 and IL-1β mRNA expression compared to boldine and isoboldine. inforang.com | inforang.com |
| Boldine | Radix Linderae | LPS-induced cytokine expression in RAW 264.7 macrophages | Significantly reduced IL-6 and IL-1β expression, but was less potent than this compound. inforang.com | inforang.com |
| Isoboldine | Radix Linderae | LPS-induced cytokine expression in RAW 264.7 macrophages | Significantly reduced IL-6 expression but had no significant effect on IL-1β expression at the tested concentration. inforang.com | inforang.com |
| Total Alkaloids of Radix Linderae (TARL) | Radix Linderae | LPS-induced cytokine expression in RAW 264.7 macrophages | Exerted a more potent inhibitory effect on cytokine expression than the individual alkaloids, suggesting synergy. inforang.com | inforang.com |
Q & A
Q. What are the primary anti-inflammatory mechanisms of norisoboldine, and how can researchers validate these in vitro?
this compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and suppresses MAPK signaling pathways (e.g., ERK, JNK, p38) in LPS-stimulated RAW 264.7 macrophages. To validate, researchers should:
Q. How is this compound quantified in plant extracts, and what analytical methods are recommended?
Ultra-performance liquid chromatography (UPLC) with UV detection is optimal for quantification due to its sensitivity (LOD: 0.151 ng) and efficiency (analysis time: <5 minutes). Key steps:
- Use a BEH C18 column (50 mm × 2.1 mm, 1.7 µm) with a mobile phase of acetonitrile/0.1% formic acid.
- Validate the method via spike-and-recovery tests (average recovery: 97.3%, RSD <1.1%) .
- Compare with conventional HPLC for cross-validation, ensuring consistency in sample preparation.
Q. What in vivo models are suitable for studying this compound’s efficacy in autoimmune diseases?
Collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) in rodents are standard models. Key parameters:
- Monitor joint swelling, histopathology (synovial hyperplasia, bone erosion), and serum inflammatory markers (e.g., IL-17, RANKL).
- Administer this compound orally (10–40 mg/kg/day) for 10–20 days, with methotrexate as a positive control .
- Include pharmacokinetic assessments due to its low bioavailability (2.77% in rats) .
Advanced Research Questions
Q. How can researchers address contradictory findings on this compound’s immunomodulatory effects?
this compound enhances Treg differentiation via AhR activation while suppressing Th17 responses, but conflicting data exist on IL-17A modulation. To resolve this:
- Conduct co-culture experiments with CD4+ T cells under hypoxia to mimic inflammatory microenvironments.
- Use flow cytometry to quantify Foxp3+ Tregs and IL-17A+ Th17 cells, ensuring hypoxia-inducible factor (HIF-1α) is stabilized .
- Validate AhR dependency using siRNA knockdown or antagonists (e.g., CH223191).
Q. What strategies improve this compound’s oral bioavailability, and how are they evaluated?
Self-nanoemulsifying drug delivery systems (SNEDDS) enhance bioavailability by promoting lymphatic absorption and reducing Phase II metabolism (e.g., glucuronidation). Methodological steps:
- Formulate this compound-phospholipid complexes (NOR-PC) with Labrasol/Cremophor EL.
- Assess in vitro release profiles and in vivo pharmacokinetics (AUC, Cmax) in rats.
- Compare NOR-PC-SNEDDS with free drug, noting increased CYP1A1 expression and reduced Glut1/HK2 in colon tissue .
Q. How does this compound modulate synaptic and mitochondrial proteins in neuropsychiatric models?
In chronic social defeat stress (CSDS) models, this compound upregulates mitochondrial complex proteins (e.g., ATP5A1) and synaptic markers (e.g., SYN1). Researchers should:
- Perform proteomics on prefrontal cortex tissue using LC-MS/MS with ANOVA (p<0.05).
- Validate via immunohistochemistry and behavioral assays (tail suspension, sucrose preference) .
- Cross-reference with transcriptomic data to identify AhR-regulated pathways.
Methodological Considerations
Q. What controls are critical when studying this compound’s AhR activation in immune cells?
- Include AhR-negative cell lines (e.g., AhR-knockout macrophages) to confirm target specificity.
- Use luciferase reporter assays (e.g., XRE-driven luciferase) to quantify transcriptional activity.
- Monitor CYP1A1 induction as a biomarker of AhR activation .
Q. How should researchers design dose-escalation studies for this compound in chronic inflammation models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
